Belvarafenib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCQTKNUUQOELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446113-23-0 | |
| Record name | Belvarafenib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BELVARAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Belvarafenib in NRAS-Mutant Melanoma: A Technical Guide to its Mechanism of Action
For Immediate Release
This document provides an in-depth technical overview of the mechanism of action of belvarafenib, a potent pan-RAF inhibitor, in the context of NRAS-mutant melanoma. It is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted therapies. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
NRAS mutations, present in 15-20% of melanomas, have historically represented a challenging therapeutic target. These mutations lead to constitutive activation of the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling pathways, driving tumor proliferation and survival. This compound (formerly HM95573/GDC-5573) is a second-generation, type II pan-RAF inhibitor that has demonstrated significant preclinical and clinical activity in NRAS-mutant melanoma. Unlike first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in RAS-mutant contexts, this compound effectively inhibits both monomeric and dimeric forms of ARAF, BRAF, and CRAF, thereby suppressing downstream signaling without paradoxical activation. This guide will explore the biochemical and cellular effects of this compound, its clinical efficacy, and the mechanisms of resistance that have been identified.
The Challenge of NRAS-Mutant Melanoma
Activating mutations in the NRAS gene, most commonly at codon 61 (Q61R/K/L/H), lock the NRAS protein in a GTP-bound, active state. This leads to the continuous activation of downstream effector pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The central role of the MAPK pathway makes it a prime target for therapeutic intervention.
This compound: A Pan-RAF Dimer Inhibitor
This compound is an orally bioavailable small molecule that functions as a pan-RAF inhibitor. It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This binding mode allows this compound to effectively inhibit both BRAF and CRAF, which is crucial in the context of NRAS mutations where signaling is predominantly driven by CRAF.[1] By inhibiting both BRAF and CRAF, this compound prevents the formation of active RAF homo- and heterodimers, thereby blocking downstream signaling to MEK and ERK.[1] A key advantage of this compound over first-generation BRAF inhibitors is its ability to avoid paradoxical MAPK pathway activation in RAS-mutant cells.[2]
Preclinical Activity of this compound
This compound has demonstrated potent and selective inhibitory activity against RAF kinases and has shown significant anti-proliferative effects in NRAS-mutant melanoma cell lines.
Biochemical Kinase Inhibition
The inhibitory activity of this compound against wild-type and mutant RAF kinases has been quantified through biochemical assays.
| Kinase Target | IC50 (nM) |
| BRAF (wild-type) | 41[3] |
| BRAF V600E | 7[3] |
| CRAF (RAF-1) | 2[3] |
Cellular Proliferation in NRAS-Mutant Melanoma Cell Lines
This compound has demonstrated potent inhibition of cell growth in various NRAS-mutant melanoma cell lines.
| Cell Line | NRAS Mutation | This compound IC50 (nM) |
| SK-MEL-2 | Q61R | 53[3] |
| SK-MEL-30 | Q61R | 24[3] |
Clinical Efficacy of this compound in NRAS-Mutant Melanoma
Clinical trials have evaluated this compound both as a monotherapy and in combination with the MEK inhibitor cobimetinib in patients with NRAS-mutant melanoma.
This compound Monotherapy
Phase I studies (NCT02405065, NCT03118817) demonstrated the anti-tumor activity of this compound in patients with advanced solid tumors, including NRAS-mutant melanoma.[4][5]
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) |
| Phase I (Dose Expansion) | NRAS-mutant melanoma | 44% (4 out of 9 patients had a partial response)[5] |
This compound in Combination with Cobimetinib
The combination of this compound with the MEK inhibitor cobimetinib has shown promising efficacy in patients with NRAS-mutant melanoma, including those previously treated with checkpoint inhibitors.[6][7]
| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase Ib | NRAS-mutant melanoma | 38.5% (5 out of 13 patients had partial responses)[6][7] | 7.3 months[6] |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the constitutively active MAPK signaling pathway in NRAS-mutant melanoma.
The NRAS-Driven MAPK Signaling Pathway
Caption: The constitutively active NRAS-MAPK signaling pathway in melanoma.
This compound's Inhibition of the MAPK Pathway
Caption: this compound inhibits the RAF dimer, blocking downstream MAPK signaling.
Mechanisms of Resistance to this compound
The primary mechanism of acquired resistance to this compound in NRAS-mutant melanoma involves the emergence of mutations in the ARAF kinase domain.[4][8][9][10][11] These ARAF mutations allow the RAF dimers to remain active even in the presence of this compound, thereby reactivating the MAPK pathway.[4][11] Encouragingly, cells with these resistance mutations remain sensitive to downstream inhibition of the MAPK pathway, for example, with MEK inhibitors.[11] This provides a strong rationale for the combination of this compound and a MEK inhibitor to overcome or delay the onset of resistance.
ARAF Mutation-Mediated Resistance
Caption: ARAF mutations confer resistance to this compound by enabling continued MAPK signaling.
Detailed Experimental Protocols
Biochemical RAF Kinase Assay (Radiometric Filter Binding Assay)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a RAF kinase.
-
Reaction Setup: In a 96-well polypropylene plate, mix the following components per well:
-
20 µL reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).
-
10 µL of recombinant RAF kinase (e.g., BRAF, CRAF).
-
10 µL of substrate (e.g., inactive MEK1).
-
5 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate for 20-30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.
-
Washing: Wash the filter plate three times with 200 µL of 150 mM phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed NRAS-mutant melanoma cells (e.g., SK-MEL-2, SK-MEL-30) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of this compound using non-linear regression analysis.
Western Blotting for MAPK Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.
-
Cell Treatment and Lysis: Plate NRAS-mutant melanoma cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Preclinical Evaluation Workflow
Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.
Conclusion
This compound is a promising targeted therapy for NRAS-mutant melanoma, a disease with limited effective treatment options. Its mechanism of action as a pan-RAF dimer inhibitor allows for effective suppression of the MAPK pathway without the paradoxical activation seen with earlier-generation RAF inhibitors. While acquired resistance through ARAF mutations is a challenge, the continued sensitivity of resistant cells to MEK inhibition highlights a clear path forward with combination therapies. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the therapeutic potential of this compound.
References
- 1. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.14. Cell Viability Assay [bio-protocol.org]
- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 5. ch.promega.com [ch.promega.com]
- 6. Assays for Raf-1 Kinase Phosphorylation and Activity in Human Small Cell Lung Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Belvarafenib: A Pan-RAF Inhibitor for the Treatment of Solid Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Belvarafenib (formerly HM95573/GDC-5573) is an orally available, potent, and selective type II pan-RAF inhibitor developed to target cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Unlike first-generation BRAF inhibitors that are effective only against BRAF V600 monomers and can cause paradoxical pathway activation in RAS-mutant cells, this compound inhibits both RAF monomers and dimers, including BRAF (wild-type and V600E) and CRAF.[3][4][5] This mechanism of action allows it to be active in a broader range of tumors, including those with BRAF and NRAS mutations, without inducing the paradoxical activation often seen with older inhibitors.[4] Preclinical and clinical studies have demonstrated its anti-tumor activity in various solid tumors, leading to ongoing investigations both as a monotherapy and in combination with other targeted agents.[6][7]
Mechanism of Action: Targeting the RAF Kinase Family
The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many human cancers.[2]
This compound functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the RAF kinase domain. This mode of binding allows it to effectively inhibit the activated RAF homo- and heterodimers that are prevalent in RAS-mutant cancers, a key differentiator from type I inhibitors like vemurafenib.[4][8] By inhibiting BRAF and CRAF, this compound blocks the phosphorylation and activation of downstream MEK and ERK, thereby suppressing the aberrant signaling that drives tumor cell growth.[2][3]
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Activity
This compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cell lines and animal xenografts with BRAF and RAS mutations.
Biochemical and Cellular Potency
This compound shows potent inhibition of key RAF kinases and suppresses the growth of various cancer cell lines harboring relevant mutations.
Table 1: Biochemical Activity of this compound Against RAF Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| CRAF | 2[3] |
| BRAFV600E | 7[3] |
| BRAFWT | 41[3] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Mutation | Cancer Type | IC50 (nM) |
|---|---|---|---|
| SK-MEL-30 | NRAS | Melanoma | 24[3] |
| OCI-AML3 | NRAS | AML | 48[1] |
| SK-MEL-2 | NRAS | Melanoma | 53[3] |
| A375 | BRAFV600E | Melanoma | 57[3] |
| SK-MEL-28 | BRAFV600E | Melanoma | 69[3] |
| SKM-1 | KRAS | AML | 310[1] |
AML: Acute Myeloid Leukemia
In Vivo Efficacy
In vivo studies using mouse xenograft models have confirmed the anti-tumor activity of this compound. The drug has shown excellent efficacy in models using both BRAF and NRAS mutation-harboring cell lines.[3][9] Notably, this compound exhibits a high brain-to-plasma concentration ratio (approximately 100%) in preclinical models, suggesting its potential to treat brain metastases.[9][10] In an orthotopic brain tumor model using A375SM melanoma cells, this compound significantly increased the overall survival of the mice.[9]
Experimental Protocols
The evaluation of this compound's efficacy and mechanism relies on a series of standardized preclinical assays.
Kinase Inhibition Assay (Biochemical)
To determine the direct inhibitory effect of this compound on RAF kinase activity, in vitro kinase assays are performed.[8][11]
-
Principle: Recombinant RAF kinase (e.g., BRAFV600E, CRAF) is incubated with its substrate (inactive MEK1) and ATP in the presence of varying concentrations of this compound.[8]
-
Methodology: The reaction is allowed to proceed for a defined period. The level of MEK phosphorylation (pMEK) is then quantified, typically using methods like ELISA or Western blot.[8][11]
-
Data Analysis: The pMEK signal is plotted against the this compound concentration to calculate the IC50 value, representing the concentration at which 50% of kinase activity is inhibited.[11]
Cell Viability / Proliferation Assay
To measure the effect of this compound on cancer cell growth.
-
Principle: Cancer cell lines with known mutations (e.g., NRAS-mutant SK-MEL-30) are cultured in the presence of serially diluted this compound for a period of 48 to 72 hours.[3][8]
-
Methodology: Cell viability is assessed using assays like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1][12]
-
Data Analysis: Viability data is normalized to untreated controls and plotted against drug concentration to determine the cellular IC50 value.[8]
Western Blot for Pathway Modulation
To confirm that this compound inhibits the MAPK pathway within the cell.
-
Principle: This technique measures the levels of specific proteins and their phosphorylation status.
-
Methodology: Cells are treated with this compound for a set time (e.g., 24 hours).[8] Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated MEK and ERK.[3][8]
-
Data Analysis: A reduction in the ratio of phosphorylated protein to total protein (e.g., pERK/ERK) indicates successful pathway inhibition.[11]
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells (e.g., A375, SK-MEL-30) are implanted subcutaneously into immunocompromised mice.[11]
-
Methodology: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses (e.g., 10-30 mg/kg).[1][11][13] Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the degree of tumor growth inhibition.[11]
Caption: A typical preclinical to clinical workflow for a targeted therapy.
Clinical Evaluation
This compound has been evaluated in Phase I clinical trials (including NCT02405065 and NCT03118817) for patients with advanced solid tumors harboring RAS or RAF mutations.[6][14]
Safety and Tolerability
In a Phase I dose-escalation study, this compound was found to be generally well-tolerated.[6]
-
Dose Limiting Toxicities (DLTs): Four DLTs, primarily different kinds of rashes, were reported.[6]
-
Maximum Tolerated Dose (MTD): The MTD was established at 650 mg twice daily (BID).[6]
-
Recommended Dose (RD): 450 mg BID was identified as the recommended dose for expansion studies.[6]
-
Common Adverse Events: The most common treatment-related adverse events (occurring in >20% of patients) included rash, acneiform dermatitis, and pyrexia.[6] Unlike some first-generation BRAF inhibitors, secondary skin squamous cell carcinoma was not observed.[4]
Clinical Efficacy
This compound monotherapy has shown promising anti-tumor activity.[6] A subsequent Phase Ib trial (NCT03284502) is evaluating this compound in combination with the MEK inhibitor cobimetinib.[7]
Table 3: Phase I Clinical Trial Efficacy of this compound
| Cohort | Treatment | Objective Response Rate (ORR) | Notes |
|---|---|---|---|
| NRAS-mutant Melanoma | Monotherapy | 44% (4/9 PRs) | From dose-escalation study.[6] |
| NRAS-mutant Melanoma | Monotherapy | 22% (2/9 PRs) | From dose-expansion study.[6] |
| BRAF-mutant Melanoma | Monotherapy | 33% (2/6 PRs) | From dose-expansion study.[4][6] |
| BRAF-mutant CRC | Monotherapy | 29% (2/7 PRs) | From dose-expansion study.[6] |
| NRAS-mutant Melanoma | This compound + Cobimetinib | 38.5% | From Phase Ib study.[6] |
PR: Partial Response; CRC: Colorectal Cancer.
The combination of this compound with cobimetinib showed encouraging efficacy in NRAS-mutant melanoma, with a median Progression-Free Survival (PFS) of 7.3 months.[7]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance is a significant challenge. For this compound, a primary resistance mechanism involves the emergence of new mutations in ARAF.[14][15]
-
ARAF Mutations: Analysis of circulating tumor DNA from patients treated with this compound identified recurrent mutations in the ARAF kinase domain.[8][15]
-
Dimer-Dependent Resistance: These ARAF mutants confer resistance in a manner that depends on both kinase activity and dimerization.[8][14] this compound can induce the formation of ARAF mutant-containing dimers, which remain active even in the presence of the inhibitor.[14][15]
-
Overcoming Resistance: Preclinical data suggests that this ARAF-driven resistance can be delayed or overcome by combining this compound with a MEK inhibitor, providing a strong rationale for the ongoing combination trials.[4][15]
Conclusion and Future Directions
This compound is a promising pan-RAF inhibitor with a distinct mechanism that allows it to target a wider range of RAF- and RAS-driven tumors than first-generation inhibitors, without causing paradoxical pathway activation.[4] It has demonstrated a manageable safety profile and encouraging single-agent anti-tumor activity in clinical trials.[6]
The emergence of ARAF mutations as a key resistance mechanism highlights the adaptability of cancer cells.[15] Ongoing and future research will focus on:
-
Combination Therapies: Further investigation of this compound combined with MEK inhibitors (e.g., cobimetinib) is a priority to enhance efficacy and overcome resistance.[7][16] Combinations with immunotherapy agents like nivolumab and atezolizumab are also under investigation.[17][18]
-
Expanding Indications: Exploring the efficacy of this compound in other tumor types with RAS/RAF pathway alterations, including pediatric low-grade gliomas and acute myeloid leukemia, is underway.[1][19]
-
Biomarker Development: Identifying predictive biomarkers beyond BRAF/NRAS mutations will be crucial for optimizing patient selection and personalizing treatment strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A Study to Evaluate the Safety and Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [ctv.veeva.com]
- 18. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 19. TRLS-13. NOVEL PAN-RAF INHIBITOR this compound AS A PROMISING TARGETED THERAPY FOR BRAF-ALTERED PEDIATRIC LOW-GRADE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Belvarafenib's Effect on the MAPK Signaling Pathway: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of belvarafenib, a potent pan-RAF inhibitor, with a specific focus on its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the MAPK Pathway
The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like the RAS and RAF proteins, is a hallmark of many human cancers.[1] this compound (formerly known as HM95573) is an orally available, small-molecule inhibitor that targets multiple members of the RAF family of serine/threonine protein kinases.[2] It is classified as a type II RAF dimer inhibitor, capable of inhibiting both BRAF and CRAF isoforms, which play a central role in the MAPK cascade.[3] This dual inhibitory action is significant as it can potentially overcome some of the resistance mechanisms observed with first-generation BRAF-selective inhibitors.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by binding to and inhibiting both wild-type and mutated forms of RAF kinases, including the common BRAF V600E mutation.[2][4] By inhibiting RAF, this compound effectively blocks the downstream phosphorylation of MEK and ERK, the subsequent kinases in the MAPK pathway.[1] This inhibition of signal transduction ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in the MAPK pathway.[2][4]
Quantitative Data: In Vitro Kinase and Cell Line Inhibition
The following tables summarize the in vitro inhibitory activity of this compound against key RAF kinases and a panel of human cancer cell lines.
Table 1: this compound In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) | Source |
| BRAF (Wild-Type) | 41 | [1][5] |
| BRAF V600E | 7 | [1][5] |
| CRAF (RAF-1) | 2 | [1][5] |
Table 2: this compound In Vitro Cell Line Growth Inhibition
| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) | Source |
| A375 | Melanoma | BRAF V600E | 57 | [1][5] |
| SK-MEL-28 | Melanoma | BRAF V600E | 69 | [1][5] |
| SK-MEL-2 | Melanoma | NRAS Q61R | 53 | [1][5] |
| SK-MEL-30 | Melanoma | NRAS Q61K | 24 | [1][5] |
| HCT116 | Colorectal Cancer | KRAS G13D | 2,698 (pMEK), 253 (pERK) | [3] |
| Lovo | Colorectal Cancer | KRAS G13D | >10,000 (pMEK), 267 (pERK) | [3] |
| Calu-6 | Lung Cancer | KRAS G12C | 367 (pMEK), 590 (pERK) | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MAPK signaling pathway and a general workflow for evaluating the efficacy of this compound.
Caption: The MAPK signaling cascade and the point of inhibition by this compound.
Caption: A generalized experimental workflow for the preclinical and clinical evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.
Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific RAF kinase isoforms.
Methodology:
-
Reagents and Materials: Recombinant human BRAF (wild-type and V600E mutant) and CRAF enzymes, MEK1 (substrate), ATP, kinase assay buffer, 96-well plates, plate reader.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate (MEK1), and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer). f. Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., A375, SK-MEL-2), cell culture medium, fetal bovine serum (FBS), 96-well plates, this compound, a viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Normalize the data to the control wells and calculate the IC50 value.
Western Blotting
Objective: To determine the effect of this compound on the phosphorylation status of downstream effectors in the MAPK pathway (e.g., MEK and ERK).
Methodology:
-
Reagents and Materials: Cancer cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-actin), HRP-conjugated secondary antibodies, ECL detection reagents.
-
Procedure: a. Treat cells with this compound at various concentrations for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system. g. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Reagents and Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cell lines, Matrigel (optional), this compound formulation for oral administration.
-
Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of the mice. b. Monitor the tumor growth until the tumors reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound or a vehicle control orally at a predetermined dose and schedule. e. Measure the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Clinical Efficacy and Resistance Mechanisms
Phase I clinical trials (NCT02405065 and NCT03118817) have demonstrated that this compound is well-tolerated and shows anti-tumor activity in patients with advanced solid tumors harboring BRAF, KRAS, or NRAS mutations.[2][6] In a dose-escalation study, a recommended phase II dose was established, and partial responses were observed in patients with NRAS-mutant melanoma, BRAF-mutant melanoma, and other cancer types.[2]
Despite the promising activity of this compound, acquired resistance can emerge. One of the key mechanisms of resistance is the development of mutations in ARAF.[6] These mutations can confer resistance to this compound in a manner that is dependent on both dimer formation and kinase activity.[6] This finding has led to the investigation of combination therapies. The combination of this compound with a MEK inhibitor, such as cobimetinib, has shown to more potently and durably suppress the MAPK pathway and tumor growth in preclinical models and has been evaluated in clinical trials.[7] This combination strategy aims to overcome or delay the onset of resistance by targeting the pathway at two different nodes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
The Role of Belvarafenib in RAF Dimer Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belvarafenib (formerly HM95573, GDC-5573, RG6185) is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine protein kinases. As a Type II pan-RAF inhibitor, this compound uniquely targets both RAF monomers and dimers, a critical characteristic that distinguishes it from first-generation RAF inhibitors. This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory profile, and the experimental methodologies used to characterize its function. It is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and signal transduction.
Mechanism of Action: Targeting the RAF Dimer
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a key driver in many human cancers.
First-generation BRAF inhibitors, while effective against BRAF V600E mutant monomers, can paradoxically activate the MAPK pathway in RAS-mutant cells by inducing the formation of RAF dimers. This compound overcomes this limitation by effectively inhibiting both BRAF and CRAF, in both their monomeric and dimeric states. Upon administration, this compound binds to the ATP-binding pocket of RAF kinases, including the BRAF V600E mutant and wild-type CRAF, thereby inhibiting their kinase activity and preventing the downstream phosphorylation of MEK and ERK. This dual inhibition of both monomeric and dimeric RAF signaling makes this compound a promising therapeutic agent for tumors harboring not only BRAF mutations but also RAS mutations.
Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights this compound's mechanism as a pan-RAF inhibitor that blocks signaling at the level of RAF dimers.
Caption: this compound inhibits the MAPK pathway by targeting RAF dimers.
Quantitative Data Presentation
The following tables summarize the in vitro and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Biochemical Assays | |||
| BRAF (Wild-Type) | WT | 41 | |
| BRAF V600E | V600E | 7 | |
| CRAF | WT | 2 | |
| CSF1R | - | 44 | |
| DDR1 | - | 77 | |
| DDR2 | - | 182 | |
| Cell-Based Assays | |||
| A375 (Melanoma) | BRAF V600E | 57 | |
| SK-MEL-28 (Melanoma) | BRAF V600E | 69 | |
| SK-MEL-2 (Melanoma) | NRAS Q61R | 53 | |
| SK-MEL-30 (Melanoma) | NRAS Q61K | 24 | |
| OCI-AML3 (AML) | NRAS | 48 | |
| SKM-1 (AML) | KRAS | 310 |
Table 2: Clinical Trial Data for this compound
| Trial Identifier | Phase | Treatment | Tumor Type | Key Efficacy/Safety Findings | Reference |
| NCT02405065 | I | This compound Monotherapy | Advanced Solid Tumors with RAS/RAF mutations | MTD: 650 mg BID; RD: 450 mg BID. Confirmed ORR in NRAS-mutant melanoma: 20%; BRAF-mutant melanoma: 33%. | |
| NCT03284502 | Ib | This compound + Cobimetinib | Advanced Solid Tumors with RAS/RAF mutations | Acceptable tolerability. Encouraging efficacy in NRAS-mutant melanoma (ORR: 38.5%). |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the RAF kinase, substrate (e.g., inactive MEK), ATP, and varying concentrations of this compound in a suitable kinase buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each reaction well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol:
-
Cell Plating:
-
Seed cancer cells (e.g., A375, SK-MEL-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each this compound concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This technique is used to study protein-protein interactions, in this case, the dimerization of RAF proteins.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) transfected with tagged RAF constructs (e.g., FLAG-BRAF and V5-CRAF).
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.
-
Allow the antibody-bead complex to bind to the tagged RAF protein and its interacting partners.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-V5) to detect the co-immunoprecipitated RAF dimer.
-
Resistance Mechanisms
A primary mechanism of acquired resistance to this compound involves the emergence of mutations in ARAF. These mutations can confer resistance in a manner that is dependent on both ARAF dimerization and its kinase activity. Studies have shown that ARAF mutants can still form active dimers in the presence of this compound, thereby reactivating the MAPK pathway. This highlights the compensatory role of ARAF when BRAF and CRAF are inhibited.
The logical relationship of this resistance mechanism is depicted below:
Caption: Acquired ARAF mutations lead to this compound resistance.
Conclusion
This compound represents a significant advancement in the targeting of the MAPK pathway, particularly in tumors with RAS mutations where first-generation BRAF inhibitors are ineffective or even detrimental. Its ability to inhibit both RAF monomers and dimers provides a more comprehensive blockade of the signaling cascade. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and development of this compound and other next-generation RAF inhibitors. Understanding the mechanisms of resistance, such as the emergence of ARAF mutations, will be crucial in devising rational combination therapies, for instance with MEK inhibitors, to enhance the durability of clinical responses.
Preclinical Profile of Belvarafenib: A Pan-RAF Inhibitor for RAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are among the most prevalent drivers of human cancers, yet they have remained challenging therapeutic targets. The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical downstream effector of RAS, and its aberrant activation is a hallmark of many malignancies. Belvarafenib (formerly HM95573), a potent and selective pan-RAF inhibitor, has emerged as a promising therapeutic agent for RAS-mutant cancers. Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in RAS-mutant cells, this compound is a type II inhibitor that targets both RAF monomers and dimers, leading to sustained pathway inhibition. This technical guide provides a comprehensive overview of the preclinical studies of this compound in RAS-mutant cancers, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action: Pan-RAF Inhibition and Suppression of MAPK Signaling
This compound is an orally bioavailable, selective pan-RAF kinase inhibitor with potent activity against BRAF (wild-type and V600E mutant) and CRAF.[1] In RAS-mutant cancers, where signaling proceeds through RAF dimers, this compound binds to and inhibits these dimeric complexes, preventing the downstream phosphorylation of MEK and ERK.[1][2] This mode of action circumvents the paradoxical activation of the MAPK pathway observed with some earlier RAF inhibitors in the context of wild-type BRAF and upstream RAS activation.[2]
The inhibitory activity of this compound extends to both homo- and heterodimers of RAF isoforms.[3] Preclinical evidence also suggests that this compound can inhibit the phosphorylation of AKT and S6K, indicating a potential impact on the PI3K/AKT signaling pathway, another key downstream effector of RAS.[4]
A known mechanism of acquired resistance to this compound involves secondary mutations in the ARAF kinase domain.[3][5] These mutations allow ARAF to compensate for the inhibition of BRAF and CRAF, thereby reactivating the MAPK pathway.[2] This finding has led to the exploration of combination therapies, such as co-administration with MEK inhibitors like cobimetinib, to overcome or delay the onset of resistance.[6][7]
Quantitative In Vitro Activity
This compound has demonstrated potent inhibitory activity against various RAF kinases and cancer cell lines harboring RAS mutations. The following tables summarize the key quantitative data from preclinical in vitro studies.
Table 1: Inhibitory Activity of this compound against RAF Kinases
| Kinase Target | IC50 (nM) |
| BRAF WT | 41[1] |
| BRAF V600E | 7[1] |
| CRAF | 2[1] |
Table 2: In Vitro Cell Viability (IC50) of this compound in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS | 48[7] |
| SKM-1 | Acute Myeloid Leukemia | KRAS | 310[7] |
| SK-MEL-2 | Melanoma | NRAS | 53[1] |
| SK-MEL-30 | Melanoma | NRAS | 24[1] |
Preclinical In Vivo Efficacy
In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of this compound in RAS-mutant settings.
Table 3: Summary of In Vivo Efficacy Studies of this compound in RAS-Mutant Xenograft Models
| Cancer Type | Cell Line | RAS Mutation | Animal Model | Treatment Regimen | Outcome |
| Melanoma | SK-MEL-30 | NRAS Q61K | Xenograft | Oral administration | Significant tumor growth inhibition[1] |
| Melanoma | K1735 | NRAS G13D | Syngeneic | Oral administration | Significant tumor growth inhibition[8] |
| Acute Myeloid Leukemia | Primary Murine AML | Ras | Murine Model | Daily oral gavage | Prolonged survival[7] |
Preclinical studies have also highlighted that this compound has a high brain-to-plasma concentration ratio, suggesting its potential to treat brain metastases.[8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Procedure:
-
Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.
-
2. Sulforhodamine B (SRB) Assay:
-
Objective: To assess cell growth inhibition by this compound.
-
Procedure:
-
Plate cells in 96-well plates and treat with varying concentrations of this compound.
-
After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Western Blotting for MAPK Pathway Inhibition
-
Objective: To assess the effect of this compound on the phosphorylation of MEK and ERK.
-
Procedure:
-
Culture RAS-mutant cancer cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of RAS-mutant human cancer cells (e.g., SK-MEL-30) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Randomize mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer the drug at specified doses and schedules (e.g., once daily). The control group receives the vehicle only.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the animals throughout the study.
-
Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for RAS-mutant cancers. Its unique mechanism of pan-RAF inhibition, which effectively suppresses the MAPK pathway without paradoxical activation, addresses a key limitation of earlier RAF inhibitors. The potent in vitro and in vivo activity, coupled with a favorable brain penetration profile, positions this compound as a promising agent for a patient population with high unmet medical need. Ongoing clinical trials are further evaluating the safety and efficacy of this compound, both as a monotherapy and in combination with other targeted agents, to fully realize its therapeutic potential in the treatment of RAS-driven malignancies.[6][10]
References
- 1. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]
- 3. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tumorvolume.com [tumorvolume.com]
- 5. researchgate.net [researchgate.net]
- 6. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 7. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | Raf dimer inhibitors bind RAF heterodimers [reactome.org]
- 10. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
Belvarafenib: A Pan-RAF Inhibitor for Cancers with RAF Fusions - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAF gene fusions have emerged as significant oncogenic drivers in a variety of solid tumors. These genetic alterations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting cell proliferation and survival. Belvarafenib (HM95573), a potent, orally bioavailable pan-RAF inhibitor, has demonstrated promising anti-tumor activity by targeting both monomeric and dimeric forms of RAF kinases. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the potential of this compound in the treatment of cancers harboring RAF fusions. It includes a summary of efficacy data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of RAF Fusions in Cancer
The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, are crucial components of the MAPK/ERK signaling cascade.[1][2] This pathway regulates fundamental cellular processes, and its aberrant activation is a hallmark of many cancers.[3][4] While point mutations in BRAF, such as the V600E mutation, are well-characterized oncogenic drivers, gene fusions involving the RAF genes have been identified as a distinct class of alterations that also lead to constitutive pathway activation.[5][6]
RAF fusions typically involve the in-frame fusion of the C-terminal kinase domain of a RAF protein with an N-terminal partner protein.[6] The fusion partner often contains a dimerization or oligomerization domain, which facilitates the constitutive, ligand-independent dimerization of the RAF kinase domains.[7] This dimerization is a critical step for RAF activation, leading to downstream phosphorylation of MEK and ERK and driving oncogenesis.[7]
This compound: A Pan-RAF Inhibitor
This compound is a type II pan-RAF inhibitor that targets multiple forms of RAF kinases, including wild-type BRAF, BRAF V600E, and CRAF.[8][9] By binding to the RAF kinase domain, this compound inhibits both monomeric and dimeric RAF complexes, thereby blocking downstream signaling in the MAPK pathway.[5][10] This mechanism of action makes it a promising candidate for treating cancers driven by RAF fusions, which are dependent on RAF dimer formation for their oncogenic activity.
Preclinical and Clinical Efficacy of this compound in RAF Fusion Cancers
The efficacy of this compound in cancers harboring RAF fusions has been investigated in both preclinical models and clinical settings.
In Vitro Efficacy
Preclinical studies have demonstrated the cytotoxic effects of this compound in cell lines with RAF fusions. Notably, in a patient-derived cell line with a PRKAR2B/BRAF fusion, this compound showed significant viability effects with a calculated cytotoxic concentration 50 (CC50) of 2 nM.[8] However, other studies in pediatric low-grade glioma cell lines with BRAF fusions suggested that this compound as a single agent may have limitations in significantly decreasing tumor cell viability in some contexts.[11] Some pan-RAF inhibitors have been observed to cause paradoxical activation of the MAPK pathway in the context of certain BRAF fusions, a phenomenon that may be overcome by combination with MEK inhibitors.[1][12][13]
Clinical Efficacy
Clinical evidence for the activity of this compound in patients with RAF fusion-positive cancers is emerging, primarily from expanded access programs. In a study involving melanoma patients, three individuals with RAF fusions (LMBR1–BRAF, AGK–BRAF, and MIPOL–RAF1) were treated with this compound.[5] Among a cohort of 16 patients with either NRAS mutations or RAF alterations, a disease control rate of 50% was observed, with two patients showing remarkable responses.[3][4][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in a RAF Fusion-Positive Cell Line
| Cell Line/Fusion | Cancer Type | Assay | Endpoint | Value | Citation(s) |
| Patient-derived | Pediatric Low-Grade Glioma | Viability Assay | CC50 | 2 nM | [8][14] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 | Citation(s) |
| BRAF (wild-type) | 41 nM | [6][9] |
| BRAF V600E | 7 nM | [6][9] |
| CRAF | 2 nM | [6][9] |
Table 3: Clinical Activity of this compound in an Expanded Access Program for Melanoma
| Patient Population | Number of Patients with RAF Fusions | Treatment | Endpoint | Result | Citation(s) |
| NRAS-mutant or RAF-altered Melanoma | 3 (LMBR1–BRAF, AGK–BRAF, MIPOL–RAF1) | This compound 450 mg BID | Disease Control Rate (in the cohort of 16 patients) | 50% | [3][4][5][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[2][12][13][15]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of MAPK Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to assess the inhibitory effect of this compound.[11][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-ERK) or a loading control (e.g., anti-GAPDH).
In Vivo Tumor Xenograft Study
Xenograft models in immunocompromised mice are used to evaluate the anti-tumor activity of this compound in a living organism.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line with a RAF fusion
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: RAF Fusion Signaling Pathway and this compound's Mechanism of Action.
Figure 2: Experimental Workflow for Cell Viability (SRB) Assay.
Figure 3: Experimental Workflow for Western Blot Analysis.
Figure 4: Experimental Workflow for In Vivo Xenograft Study.
Conclusion and Future Directions
This compound has demonstrated its potential as a therapeutic agent for cancers driven by RAF fusions. Its ability to inhibit the constitutively active RAF dimers formed by these fusion proteins provides a strong rationale for its clinical development in this patient population. The preclinical and early clinical data are encouraging, although further investigation is warranted.
Future research should focus on:
-
Expanding the evaluation of this compound across a wider range of RAF fusion subtypes to better understand the spectrum of its activity.
-
Investigating the efficacy of this compound in combination with other targeted therapies, such as MEK inhibitors, to overcome potential resistance mechanisms and paradoxical pathway activation.
-
Conducting larger, prospective clinical trials to definitively establish the safety and efficacy of this compound in patients with RAF fusion-positive cancers.
This technical guide provides a comprehensive resource for researchers and clinicians interested in the development of this compound for this molecularly defined subset of cancers. The provided data and protocols can serve as a foundation for further investigation into this promising therapeutic strategy.
References
- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asco.org [asco.org]
- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Biochemicals - CAT N°: 31460 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRLS-13. NOVEL PAN-RAF INHIBITOR this compound AS A PROMISING TARGETED THERAPY FOR BRAF-ALTERED PEDIATRIC LOW-GRADE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide: Exploring the Pharmacodynamics of Belvarafenib In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Belvarafenib, a potent and selective pan-RAF inhibitor. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for researchers investigating its effects.
Introduction to this compound
This compound (formerly known as HM95573 or GDC-5573) is an orally bioavailable, type II pan-RAF kinase inhibitor. It targets both BRAF and CRAF kinases, including the BRAF V600E mutation, which is a common driver in various cancers such as melanoma.[1][2] Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in RAS-mutated cells, this compound is designed to inhibit RAF dimers, making it a promising therapeutic agent for tumors with BRAF and NRAS mutations.[3]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] In cancer cells with activating mutations in BRAF or upstream activators like NRAS, this pathway is often constitutively active, leading to uncontrolled cell growth. This compound binds to and inhibits both monomeric and dimeric forms of RAF kinases, thereby blocking the downstream phosphorylation of MEK and ERK.[4][5] This inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible tumor cells.
In Vivo Pharmacodynamics Data
This compound has demonstrated significant anti-tumor activity in various preclinical in vivo models, particularly those harboring BRAF and NRAS mutations.
Melanoma Xenograft Models
Studies using human melanoma cell line xenografts in immunodeficient mice have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.
| Cell Line | Mutation | Mouse Model | This compound Dose (mg/kg) | Outcome |
| A375SM | BRAF V600E | Xenograft | 30 | Strong suppression of tumor growth.[6] |
| SK-MEL-30 | NRAS Q61R | Xenograft | 10, 30 | Significant tumor growth inhibition.[6] |
| K1735 | NRAS Q61K | Syngeneic | Not Specified | Significant tumor growth inhibition.[6] |
| IPC-298 | NRAS Q61L | Xenograft | Not Specified | Synergistic tumor control with Cobimetinib. |
Acute Myeloid Leukemia (AML) Xenograft Models
This compound has also shown promise in preclinical models of RAS-mutant AML, both as a single agent and in combination with the MEK inhibitor Cobimetinib.
| Model | Mutation | This compound Dose (mg/kg) | Combination Agent | Outcome |
| Primary Mouse AML | Nras/Kras | 15 | Cobimetinib (2 mg/kg) | Prolonged survival; synergistic effects observed. |
| OCI-AML3 (cell line) | NRAS | Not Specified | Cobimetinib | Synergistic inhibition of cell growth. |
Clinical Pharmacodynamics
Phase I clinical trials (NCT02405065, NCT03118817) have evaluated this compound in patients with advanced solid tumors harboring RAS or RAF mutations. The recommended dose for further studies was established at 450 mg twice daily (BID).[7][8] Pharmacodynamic assessments in these trials confirmed MAPK pathway inhibition by measuring changes in pMEK and pERK levels in tumor tissues.[9]
| Trial ID | Patient Population | This compound Dose | Key Pharmacodynamic Findings |
| NCT02405065, NCT03118817 | Advanced solid tumors with BRAF, KRAS, or NRAS mutations | 50 mg QD to 800 mg BID | Dose-dependent increase in exposure; inhibition of MAPK pathway (pMEK, pERK).[7][9] |
| NCT03284502 | Advanced solid tumors with RAS or RAF mutations | 100-300 mg BID | Combination with Cobimetinib showed acceptable tolerability and encouraging efficacy in NRAS-mutant melanoma. |
| NCT04835805 | NRAS-mutant advanced melanoma | Not specified | Evaluating safety, pharmacokinetics, and activity as a single agent and in combination.[10][11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vivo pharmacodynamics of this compound.
Melanoma Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous melanoma xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human melanoma cell lines (e.g., A375SM for BRAF V600E, SK-MEL-30 for NRAS mutation)
-
Cell culture medium and reagents
-
Immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG), 6-8 weeks old
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers, syringes, gavage needles
Procedure:
-
Cell Preparation: Culture melanoma cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound 30 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis.
Pharmacodynamic Marker Analysis: pERK Immunohistochemistry
This protocol details the immunohistochemical (IHC) staining of phosphorylated ERK (pERK) in tumor tissue to assess MAPK pathway inhibition.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-pERK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the signal using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate sections through an ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of pERK staining in tumor cells.
Conclusion
The in vivo pharmacodynamic profile of this compound demonstrates its potent anti-tumor activity in preclinical models of melanoma and AML with BRAF and NRAS mutations. Its mechanism of action, centered on the inhibition of the RAF-MEK-ERK signaling pathway, has been validated through pharmacodynamic biomarker analysis in both preclinical and clinical settings. The provided experimental protocols offer a framework for further investigation into the in vivo effects of this promising targeted therapy. Ongoing clinical trials will continue to elucidate the safety and efficacy of this compound, both as a monotherapy and in combination with other agents, for the treatment of cancers with aberrant MAPK pathway signaling.
References
- 1. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse xenografts [bio-protocol.org]
- 3. Clinical Trial: NCT04835805 - My Cancer Genome [mycancergenome.org]
- 4. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 12. UCSF Skin Cancer/Melanoma Trial → Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [clinicaltrials.ucsf.edu]
Belvarafenib's Blood-Brain Barrier Permeability: A Technical Guide for Brain Metastases Research
A Deep Dive into Preclinical Evidence and Methodologies for Drug Development Professionals
Brain metastases represent a formidable challenge in oncology, largely due to the restrictive nature of the blood-brain barrier (BBB), which limits the efficacy of many systemic therapies.[1][2] Belvarafenib (also known as HM95573 or GDC5573), a potent, orally available pan-RAF inhibitor, has emerged as a promising agent for these difficult-to-treat secondary malignancies.[1][3] This technical guide synthesizes the current understanding of this compound's BBB permeability, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its central nervous system (CNS) activity.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is a selective pan-RAF kinase inhibitor, targeting wild-type BRAF, CRAF, and the frequently occurring BRAF V600E mutation.[3][4] By inhibiting these kinases, this compound effectively blocks the downstream signaling of the mitogen-activated protein kinase (MAPK)/extracellular signal-related kinase (ERK) pathway.[5] This pathway is often constitutively activated in various cancers, including melanoma, due to mutations in BRAF or the upstream RAS proteins (NRAS, KRAS), driving tumor cell proliferation and survival.[3][5] this compound's ability to inhibit both monomeric and dimeric forms of RAF kinases distinguishes it from earlier generation RAF inhibitors.[6][7]
References
- 1. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trials in melanoma patients with brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Belvarafenib in Combination with Cobimetinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the combined use of Belvarafenib, a pan-RAF inhibitor, and Cobimetinib, a MEK1/2 inhibitor. This combination therapy is under investigation for the treatment of various cancers, particularly those with mutations in the RAS/RAF/MEK/ERK signaling pathway.
Introduction
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and NRAS, is a key driver in many cancers.[2][3] this compound is a potent, orally available inhibitor of the Raf family of serine/threonine protein kinases, including BRAF V600E and C-Raf.[4][5] Cobimetinib is a reversible inhibitor of MEK1 and MEK2, downstream kinases in the same pathway.[6][7][8]
The rationale for combining this compound and Cobimetinib is to induce a more potent and durable suppression of the MAPK pathway, potentially overcoming resistance mechanisms that can arise with single-agent therapy.[9] Preclinical and clinical studies have shown encouraging results for this combination in various tumor types, including NRAS-mutant melanoma and RAS-mutant acute myeloid leukemia (AML).[9][10]
Signaling Pathway and Mechanism of Action
This compound and Cobimetinib target two distinct kinases in the RAS/RAF/MEK/ERK signaling pathway, leading to a synergistic inhibition of downstream signaling and tumor cell growth.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the this compound and Cobimetinib combination.
Table 1: In Vitro Efficacy of this compound in RAS-Mutant AML Cell Lines
| Cell Line | RAS Mutation | This compound IC50 (nM) |
| OCI-AML3 | NRAS | 48[11] |
| HL-60 | NRAS | Not specified |
| THP-1 | NRAS | Not specified |
| NOMO-1 | KRAS | Not specified |
| NB4 | KRAS | Not specified |
| SKM-1 | KRAS | 310[11] |
Preclinical studies have demonstrated high synergy between this compound and Cobimetinib in all tested AML cell lines.[11]
Table 2: Clinical Trial Dosing Regimens (NCT03284502)
| Dose Escalation Cohort | This compound Dose | Cobimetinib Dose | Schedule |
| 1 | 100 mg BID | 20 mg QD | 21 days on / 7 days off |
| 2 | 200 mg BID | 20 mg QD | 21 days on / 7 days off |
| 3 | 200 mg BID | 40 mg QD | 21 days on / 7 days off |
| 4 | 300 mg BID | 20 mg QD | 21 days on / 7 days off |
Dose-limiting toxicities (DLTs) including Grade 3 colitis, diarrhea, and nausea were observed at the 200mg BID this compound and 40mg QD Cobimetinib dose.[9] The 300mg BID this compound with 20mg QD Cobimetinib dose did not result in DLTs.[12]
Table 3: Clinical Efficacy in NRAS-Mutant Melanoma (NCT03284502 Expansion Cohort)
| Parameter | Value |
| Number of Patients | 13 |
| Objective Response Rate (ORR) | 38.5% |
| Partial Response (PR) | 5 patients |
| Median Progression-Free Survival (PFS) | 7.3 months |
Of the 13 patients, 11 had prior treatment with checkpoint inhibitors.[12] Among these 11 patients, 5 (45.5%) achieved a partial response.[12]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and Cobimetinib.
Cell Viability and Synergy Assays
This protocol outlines the determination of cell viability and assessment of synergy between this compound and Cobimetinib in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NRAS-mutant melanoma lines SK-MEL-2, SK-MEL-30; RAS-mutant AML lines OCI-AML3, SKM-1)
-
Complete cell culture medium
-
96-well plates
-
This compound and Cobimetinib
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and Cobimetinib in DMSO.
-
Perform serial dilutions of each drug and the combination in cell culture medium.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the treated plates for 72 hours.
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blotting for MAPK Pathway Inhibition
This protocol describes the detection of changes in protein phosphorylation in the MAPK pathway following treatment with this compound and Cobimetinib.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cobimetinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, Cobimetinib, or the combination at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Tumor Model
This protocol details the evaluation of the anti-tumor efficacy of this compound and Cobimetinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell lines (e.g., A375, SK-MEL-30) or patient-derived xenograft (PDX) fragments
-
Matrigel
-
This compound and Cobimetinib formulations for oral gavage
-
Calipers
-
Animal monitoring equipment
Procedure:
-
Tumor Implantation:
-
For cell line xenografts, subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
For PDX models, surgically implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a specified size (e.g., 100-200 mm^3), randomize mice into treatment groups (e.g., vehicle control, this compound alone, Cobimetinib alone, this compound + Cobimetinib).
-
-
Drug Administration:
-
Administer drugs and vehicle control via oral gavage according to the specified dosing schedule (e.g., this compound at 15 mg/kg daily, Cobimetinib at 2 mg/kg daily).[6]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., tumor volume exceeds a certain limit, significant body weight loss, or a set number of days).
-
Euthanize mice and excise tumors for further analysis (e.g., histology, western blotting).
-
Analyze tumor growth inhibition and survival data.
-
Safety and Tolerability
In a phase 1b clinical trial (NCT03284502), the combination of this compound and Cobimetinib was generally well-tolerated.[9] The most common treatment-emergent adverse events (≥30% of patients) were dermatitis acneiform, diarrhea, constipation, and an increase in blood creatine phosphokinase.[12] Dose-limiting toxicities were observed at higher dose combinations, highlighting the importance of careful dose selection and patient monitoring.[9]
Conclusion
The combination of this compound and Cobimetinib represents a promising therapeutic strategy for cancers driven by the RAS/RAF/MEK/ERK pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this combination in various preclinical and clinical settings. Careful consideration of dosing and potential toxicities is crucial for the successful translation of this combination therapy into clinical practice.
References
- 1. 65th ASH Annual Meeting & Exposition: Author Index D [ash.confex.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and Molecular Effects of Targeting the CBP/β-Catenin Interaction with PRI-724 in Melanoma Cells, Drug-Naïve and Resistant to Inhibitors of BRAFV600 and MEK1/2 [mdpi.com]
- 4. HM95573 in Combination With Either Cobimetinib or Cetuximab in Patients With Locally Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 5. Augmenting MEK inhibitor efficacy in BRAF wild-type melanoma: synergistic effects of disulfiram combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A Study to Evaluate the Safety and Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [ctv.veeva.com]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verastem.com [verastem.com]
- 12. forpatients.roche.com [forpatients.roche.com]
Application Notes and Protocols for the Use of Belvarafenib in Xenograft Models of Human Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belvarafenib (HM95573) is a potent and selective pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of human melanoma, particularly those harboring BRAF V600E and NRAS mutations.[1] As a type II RAF inhibitor, this compound targets both monomeric and dimeric forms of RAF kinases, offering a potential advantage in overcoming resistance mechanisms associated with first-generation BRAF inhibitors.[2] These application notes provide a comprehensive overview of the use of this compound in xenograft models of human melanoma, including detailed experimental protocols and a summary of efficacy data.
Mechanism of Action
This compound inhibits the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In melanoma, activating mutations in BRAF (e.g., V600E) or NRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound's inhibition of RAF kinases blocks downstream signaling, leading to decreased phosphorylation of MEK and ERK, and ultimately, inhibition of tumor cell proliferation.[3]
In Vitro Efficacy of this compound
This compound has demonstrated potent inhibitory activity against various human melanoma cell lines in vitro. The half-maximal inhibitory concentrations (IC50) for cell growth are summarized in the table below.
| Cell Line | BRAF Status | NRAS Status | This compound IC50 (nM) |
| A375 | V600E | WT | 57[3] |
| SK-MEL-28 | V600E | WT | 69[3] |
| SK-MEL-2 | WT | Q61R | 53[3] |
| SK-MEL-30 | WT | Q61K | 24[3] |
In Vivo Efficacy of this compound in Melanoma Xenograft Models
This compound has shown significant anti-tumor efficacy in various human melanoma xenograft models. The following tables summarize the results from key preclinical studies.
Table 1: Efficacy of this compound in NRAS-mutant Melanoma Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg) | Administration Route | Treatment Duration | Maximum Tumor Inhibition Rate (%) |
| SK-MEL-30 (NRAS Q61K) | Mice | 10 | Oral Gavage (q.d.) | 14 days | 70.3 |
| SK-MEL-30 (NRAS Q61K) | Mice | 30 | Oral Gavage (q.d.) | 14 days | 80.0 |
| K1735 (NRAS G13D) | Syngeneic Mice | 7.5 | Oral Gavage (q.d.) | 22 days | 48.2 |
| K1735 (NRAS G13D) | Syngeneic Mice | 15 | Oral Gavage (q.d.) | 22 days | 54.7 |
Table 2: Efficacy of this compound in BRAF-mutant Melanoma Xenograft Models
| Cell Line | Animal Model | This compound Dose (mg/kg) | Administration Route | Treatment Duration | Outcome |
| A375SM (BRAF V600E) | Mice | Not specified | Oral | Not specified | Strong suppression of tumor growth.[4] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing human melanoma xenograft models to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous Xenograft Model using A375 (BRAF V600E) or SK-MEL-30 (NRAS Q61K) Cell Lines
Materials:
-
Human melanoma cell lines: A375 (ATCC CRL-1619) or SK-MEL-30 (ATCC HTB-72)
-
Cell culture medium (e.g., DMEM for A375, RPMI-1640 for SK-MEL-30) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
This compound
-
Vehicle solution (e.g., 5% DMSO/5% Cremophor EL in distilled water)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture:
-
Culture A375 or SK-MEL-30 cells in their respective recommended media in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest cells using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 14-21 days).
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the treatment period, or when tumors reach a predetermined maximum size, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting, or RNA extraction).
-
Protocol 2: Combination Therapy with Cobimetinib
For studies investigating the synergistic effects of this compound and a MEK inhibitor, the following protocol can be adapted.
Materials:
-
All materials from Protocol 1
-
Cobimetinib
-
Appropriate vehicle for Cobimetinib
Procedure:
-
Follow steps 1-4 from Protocol 1 to establish the xenograft tumors.
-
Randomization and Treatment Groups:
-
Randomize mice into four groups:
-
Vehicle control
-
This compound alone
-
Cobimetinib alone
-
This compound and Cobimetinib combination
-
-
-
Drug Preparation and Administration:
-
Prepare this compound and Cobimetinib in their respective vehicles at the desired concentrations.
-
Administer the drugs according to the treatment schedule. The administration of the two drugs may be simultaneous or sequential, depending on the study design.
-
-
Follow steps 6 from Protocol 1 for data collection and endpoint analysis.
Conclusion
This compound is a promising therapeutic agent for melanomas with BRAF and NRAS mutations. The provided application notes and protocols offer a framework for conducting preclinical in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data in the development of novel cancer therapies.
References
- 1. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Belvarafenib on RAS-Mutant AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the RAS family of oncogenes (KRAS, NRAS) are prevalent in AML, contributing to uncontrolled cell proliferation and survival through constitutive activation of downstream signaling pathways, primarily the MAPK/ERK pathway.[1] Belvarafenib is a potent, orally bioavailable pan-RAF inhibitor that targets both monomeric and dimeric forms of RAF kinases, key effectors downstream of RAS.[2][3] This makes this compound a promising therapeutic agent for RAS-driven cancers, including AML.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on RAS-mutant AML cell lines using common cell viability assays. The included methodologies, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows are intended to facilitate reproducible and robust preclinical evaluation of this compound.
Data Presentation
The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability. The following table summarizes expected IC50 values for this compound in various RAS-mutant AML cell lines based on preclinical studies.
| Cell Line | RAS Mutation Status | This compound IC50 (nM) |
| OCI-AML3 | NRAS (Q61L) | ~48 - 120 |
| THP-1 | NRAS (Q61H) | Not widely reported; expected to be sensitive |
| MOLM-13 | KRAS (G12D) | Not widely reported; expected to be sensitive |
| SKM-1 | KRAS (G12V) | ~310 |
Note: IC50 values can vary depending on the specific assay conditions, incubation time, and cell passage number. The values presented here are for illustrative purposes and should be determined empirically.
Signaling Pathways
Mutations in RAS lead to its constitutive activation, triggering a cascade of downstream signaling events that promote leukemogenesis. This compound exerts its anti-leukemic effects by inhibiting RAF kinases within this pathway.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
In addition to the MAPK pathway, this compound has been observed to downregulate mTORC1 signaling, which is another critical pathway for cell growth and proliferation.[2]
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound on RAS-mutant AML cell lines is depicted below.
Caption: In vitro drug screening workflow.
Experimental Protocols
Cell Culture of RAS-Mutant AML Cell Lines
Materials:
-
RAS-mutant AML cell lines (e.g., OCI-AML3, THP-1, MOLM-13)
-
Complete growth medium (specific to each cell line, see table below)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25, T-75)
-
Serological pipettes
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Cell Line Specific Culture Media:
| Cell Line | Base Medium | FBS Concentration | Other Supplements |
| OCI-AML3 | RPMI-1640 | 20% | Pen-Strep |
| THP-1 | RPMI-1640 | 10% | Pen-Strep, 0.05 mM 2-mercaptoethanol |
| MOLM-13 | RPMI-1640 | 10% | Pen-Strep |
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.
-
Subculture the cells by splitting the culture to maintain the cell density within the recommended range for each cell line (typically between 2 x 10^5 and 1 x 10^6 cells/mL).
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by serially diluting the stock solution in complete growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 1 nM to 10 µM).
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Materials:
-
RAS-mutant AML cells in logarithmic growth phase
-
This compound working solutions
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Harvest and count the AML cells. Adjust the cell density with complete growth medium to the desired seeding concentration (e.g., 5,000 - 20,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 4-6 hours to allow cells to acclimatize.
-
Add 10 µL of the this compound working solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Subtract the average background luminescence (from no-cell control wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the preclinical evaluation of this compound's efficacy in RAS-mutant AML cell lines. Careful adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a better understanding of this compound's therapeutic potential in this patient population. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for experimental design and data interpretation.
References
Application Note: In Vitro Kinase Activity Assays for Belvarafenib
Introduction
Belvarafenib (also known as HM95573 or GDC-5573) is an orally available, potent, and selective pan-RAF kinase inhibitor.[1][2][3] As a type II inhibitor, it targets both monomeric and dimeric forms of RAF kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[3][4][5] This pathway is frequently dysregulated in various human cancers due to mutations in genes like BRAF and NRAS, leading to constitutive activation and uncontrolled cell proliferation.[4][6] this compound has demonstrated inhibitory activity against wild-type BRAF, the oncogenic BRAF V600E mutant, and CRAF.[1][7]
The precise characterization of a kinase inhibitor's potency and selectivity is fundamental in drug development. In vitro kinase activity assays are essential tools for this purpose, providing quantitative data on the inhibitor's ability to block the enzymatic activity of its target kinases. These assays measure the phosphorylation of a substrate by a kinase in a controlled environment. This document provides detailed protocols and data presentation for assessing the in vitro kinase activity of this compound against its primary targets.
This compound's Target Pathway: The RAF/MEK/ERK Cascade
This compound exerts its therapeutic effect by inhibiting RAF kinases, thereby blocking downstream signaling through the MEK and ERK kinases.[1][6] The diagram below illustrates this critical signaling cascade.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Kinase Inhibition Profile
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. The following tables summarize the IC50 values of this compound against key RAF kinases and other susceptible kinases.
Table 1: IC50 Values for this compound against Primary RAF Kinase Targets
| Kinase Target | IC50 (nM) | Reference |
| BRAF (Wild-Type) | 41 | [1][8] |
| BRAF (Wild-Type) | 56 | [2][7][9] |
| BRAF (V600E Mutant) | 7 | [1][2][7][8][9] |
| CRAF (RAF-1) | 2 | [1][8] |
| CRAF (RAF-1) | 5 | [2][7][9] |
Table 2: IC50 Values for this compound against Other Kinases
| Kinase Target | IC50 (nM) | Reference |
| CSF1R (FMS) | 44 | [1][8] |
| CSF1R (FMS) | 10 | [7][9] |
| DDR1 | 77 | [1][8] |
| DDR1 | 23 | [7][9] |
| DDR2 | 182 | [1][8] |
| DDR2 | 44 | [7][9] |
Experimental Protocols
A variety of assay formats can be used to determine in vitro kinase activity, including radiometric, fluorescence, and luminescence-based methods.[10] The following protocol details a luminescence-based kinase assay using the ADP-Glo™ Kinase Assay system, which measures the amount of ADP produced during the kinase reaction.[11][12] This method is robust, highly sensitive, and avoids the use of radioactive materials.
Protocol 1: In Vitro BRAF/CRAF Kinase Assay using ADP-Glo™ Technology
1. Principle of the Assay
The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The reaction is performed by incubating the kinase (e.g., BRAF V600E), a substrate (e.g., inactive MEK1), and ATP, in the presence of varying concentrations of this compound. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal that is directly proportional to the initial kinase activity.[11][12]
Caption: Principle of the ADP-Glo™ kinase assay.
2. Materials and Reagents
-
Enzymes: Recombinant active human BRAF (WT), BRAF (V600E), or CRAF.
-
Substrate: Recombinant inactive MEK1 (a common substrate for RAF kinases).[13]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards).[11]
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque 96-well or 384-well assay plates.
-
Equipment: Multilabel plate reader with luminescence detection capabilities.
3. Assay Procedure
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: Experimental workflow for the in vitro kinase assay.
Step-by-Step Method:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Start from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent effects.[14] Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank control.
-
Reaction Setup:
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.[11]
-
Prepare a master mix containing the kinase (e.g., BRAF V600E) and substrate (inactive MEK1) in Kinase Assay Buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Mix the plate gently.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[15] The optimal time may need to be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
-
Signal Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and catalyzes the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
4. Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" blank wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited by this compound at each concentration using the following formula:
-
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_DMSO - Signal_blank))
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
The protocols and data presented in this application note provide a comprehensive framework for the in vitro characterization of this compound. By employing robust and sensitive kinase activity assays, researchers can accurately determine the potency and selectivity of this compound against its target RAF kinases. This information is crucial for understanding its mechanism of action and for guiding further preclinical and clinical development in the context of RAS/RAF pathway-driven cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HM95573 | RAF Inhibitor | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. MEK1 Kinase Enzyme System [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Belvarafenib Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Belvarafenib, a potent and selective pan-RAF kinase inhibitor, in various murine cancer models. The protocols and data presented are synthesized from published research to aid in the design and execution of in vivo studies.
Mechanism of Action
This compound is an orally bioavailable inhibitor targeting the RAF family of serine/threonine protein kinases, including BRAF (wild-type and V600E mutant) and CRAF.[1][2][3] By inhibiting these kinases, this compound effectively suppresses the downstream RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to the inhibition of tumor cell proliferation and survival.[1][2]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting RAF dimers.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound across various murine models.
Table 1: In Vivo Antitumor Activity of this compound
| Cell Line (Mutation) | Mouse Model | This compound Dose (mg/kg, p.o.) | Treatment Schedule | Maximum Tumor Growth Inhibition (TGI) Rate (%) | Day of Max Inhibition | Reference |
| K1735 (NRAS G13D) | Syngeneic (C3H) | 7.5 | Once daily | 48.2% | Day 22 | [4] |
| K1735 (NRAS G13D) | Syngeneic (C3H) | 15 | Once daily | 54.7% | Day 22 | [4] |
| SK-MEL-30 (NRAS Q61K) | Xenograft | 10 | Once daily for 14 days | 70.3% | Day 15 | [4] |
| SK-MEL-30 (NRAS Q61K) | Xenograft | 30 | Once daily for 14 days | 80.0% | Day 15 | [4] |
| SK-MEL-30 (NRAS Q61K) | Xenograft | 10 | Once daily for 21 days | 36.7% | Day 21 | [4] |
| SK-MEL-30 (NRAS Q61K) | Xenograft | 30 | Once daily for 21 days | 74.6% | Day 21 | [4] |
| HT-29 (BRAF V600E) | Xenograft | 30 | Once daily for 21 days | 59.8% | Day 22 | [4] |
| Calu-6 (KRAS Q61K) | Xenograft | 3 | Once daily for 17 days | 53.5% | Day 18 | [4] |
| Calu-6 (KRAS Q61K) | Xenograft | 10 | Once daily for 17 days | 79.3% | Day 15 | [4] |
| Calu-6 (KRAS Q61K) | Xenograft | 30 | Once daily for 17 days | 86.3% | Day 12 | [4] |
| Primary AML (Nras/Kras) | Transplant | 15 | Daily | Prolonged survival (median 22 vs 9 days for vehicle) | N/A | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
| Parameter | Value | Species | Notes | Reference |
| Brain to Plasma Ratio | ~100% | Mice and Rats | Indicates excellent blood-brain barrier penetration. | [6][7] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in common murine cancer models.
Protocol 1: General Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral gavage.
Materials:
-
This compound (HM95573) powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Distilled water or Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage tubes), 20-22 gauge for mice
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution of 5% DMSO and 5% Cremophor EL in distilled water.[8]
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of Cremophor EL and vortex thoroughly.
-
Add the distilled water to the final volume and vortex until a clear solution is formed.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired concentration and dosing volume.
-
Dissolve the this compound powder first in the DMSO/Cremophor EL mixture.
-
Add the distilled water in increments while vortexing to ensure complete dissolution. The final formulation should be a clear solution or a homogenous suspension.
-
-
Oral Gavage Administration:
-
Properly restrain the mouse to immobilize its head and body.
-
Measure the distance from the oral cavity to the stomach and mark the gavage needle to prevent over-insertion.
-
Gently insert the rounded tip of the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should advance smoothly without resistance.
-
Once in the esophagus, dispense the this compound formulation.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Subcutaneous Xenograft Model Efficacy Study
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A375SM, SK-MEL-30)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude)
-
Phosphate-buffered saline (PBS)
-
Matrigel or other basement membrane matrix (optional)
-
Calipers
-
Prepared this compound formulation and vehicle
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with PBS.
-
Resuspend the cells in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage as per the predetermined schedule (e.g., once daily).
-
Monitor animal body weight and tumor volume 2-3 times per week.
-
-
Endpoint:
-
Continue treatment until the tumors in the control group reach a specified size or for a predetermined duration.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol 3: Orthotopic Brain Metastasis Model
This protocol is for evaluating the efficacy of this compound on brain tumors, leveraging its high brain penetration.[6][7]
Materials:
-
Luciferase-expressing cancer cells (e.g., A375SM-luc)
-
Stereotactic apparatus for intracranial injection
-
Bioluminescence imaging system
-
Prepared this compound formulation and vehicle
Procedure:
-
Intracranial Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Perform a small craniotomy.
-
Inject a low volume of the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
Suture the incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth via bioluminescence imaging.
-
Once a detectable tumor signal is established, randomize mice into treatment groups.
-
Administer this compound or vehicle daily by oral gavage.
-
-
Efficacy Assessment:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record survival data.
-
At the study endpoint, brains can be harvested for histological analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical this compound study in a murine model.
Caption: Workflow for a typical in vivo efficacy study of this compound in murine models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]
- 4. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. A brain-penetrant RAF dimer antagonist for the noncanonical BRAF oncoprotein of pediatric low-grade astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Combining Belvarafenib with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belvarafenib (HM95573) is a potent and selective pan-RAF inhibitor that targets both BRAF and CRAF kinases, key components of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a critical driver in many human cancers.[3] While targeted inhibitors of the MAPK pathway have shown clinical efficacy, resistance frequently emerges. A key mechanism of resistance to RAF inhibitors involves the reactivation of the MAPK pathway, often mediated by CRAF.[4][5]
Combining a pan-RAF inhibitor like this compound with a MEK inhibitor presents a rational therapeutic strategy to achieve a more profound and durable inhibition of the MAPK pathway, thereby overcoming and preventing resistance.[4][6] This combination aims to synergistically suppress downstream signaling, leading to enhanced anti-tumor activity.[7] This document provides detailed application notes and experimental protocols for studying the synergistic effects of this compound in combination with MEK inhibitors.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation by upstream signals, RAS activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression. This compound, as a pan-RAF inhibitor, blocks the activity of both BRAF and CRAF, while MEK inhibitors specifically target MEK1/2. By inhibiting two key nodes in this pathway, the combination therapy can more effectively shut down oncogenic signaling.
Quantitative Data Summary
The following tables summarize preclinical data on the combination of this compound with the MEK inhibitor Cobimetinib in various cancer cell lines.
Table 1: Single-Agent and Combination IC50 Values of this compound and Cobimetinib in AML Cell Lines
| Cell Line | Mutation | This compound IC50 (nM) | Cobimetinib IC50 (nM) | Synergy Assessment |
| OCI-AML3 | NRAS | 48 | 20 | Highly Synergistic |
| HL-60 | NRAS | - | - | Highly Synergistic |
| THP-1 | NRAS | - | - | Highly Synergistic |
| NOMO-1 | KRAS | - | - | Highly Synergistic |
| NB4 | KRAS | - | - | Highly Synergistic |
| SKM-1 | KRAS | 310 | - | Highly Synergistic |
Table 2: In Vitro Synergy of this compound and Cobimetinib in Melanoma Cell Lines [4]
| Cell Line | Mutation | Mean Bliss Score |
| NRAS-mutant | NRAS | 0.27 |
| BRAF-mutant | BRAF | 0.1 |
Table 3: In Vivo Efficacy of this compound and Cobimetinib Combination in a Murine AML Model
| Treatment Group | Dose | Median Survival (days) |
| Vehicle | - | 9 |
| Cobimetinib | 2 mg/kg | 13 |
| This compound | 15 mg/kg | 22 |
| Combination | 15 mg/kg this compound + 2 mg/kg Cobimetinib | 32 |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol describes how to assess the synergistic anti-proliferative effects of this compound and a MEK inhibitor using a cell viability assay and subsequent synergy analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Application Note: Unraveling Belvarafenib Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belvarafenib, a potent and selective pan-RAF inhibitor, has shown significant promise in the treatment of cancers harboring BRAF and NRAS mutations by targeting the RAS-RAF-MEK-ERK signaling pathway.[1][2][3][4][5] As a type II RAF dimer inhibitor, this compound is designed to overcome some of the limitations of first-generation RAF monomer inhibitors.[1][2][3] However, as with many targeted therapies, acquired resistance remains a significant clinical challenge. Studies have identified that mutations within the ARAF kinase domain can drive resistance to this compound, often in a dimer- and kinase activity-dependent manner.[1][2][3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation inhibitors and rational combination therapies.
This application note provides a detailed framework for utilizing lentiviral transduction to investigate the mechanisms of this compound resistance. We present protocols for generating this compound-resistant cell lines, employing lentiviral-based CRISPR/Cas9 screening to identify novel resistance genes, and functionally characterizing resistant phenotypes.
Key Experimental Workflows
Two primary lentiviral-based approaches are detailed here for studying this compound resistance: the generation of resistant cell lines through dose escalation and the identification of resistance-conferring genes using a pooled CRISPR sgRNA library.
Generation of this compound-Resistant Cell Lines
This workflow involves the chronic exposure of a cancer cell line (e.g., NRAS-mutant melanoma) to increasing concentrations of this compound to select for resistant populations.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Lentiviral CRISPR Screen for Resistance Genes
This high-throughput approach uses a pooled sgRNA library to systematically knock out genes and identify those whose loss confers resistance to this compound.
Caption: Workflow for a lentiviral-based CRISPR screen to identify this compound resistance genes.
Signaling Pathway Context: The RAS-RAF-MEK-ERK Pathway
This compound targets the RAF kinases within the MAPK signaling cascade. Understanding this pathway is crucial for interpreting resistance mechanisms, which often involve reactivation of downstream signaling.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) | Fold Resistance |
| SK-MEL-30 (Parental) | NRAS Q61K | 24 | - |
| SK-MEL-30-BR1 | NRAS Q61K, ARAF G387D | 850 | 35.4 |
| SK-MEL-30-BR2 | NRAS Q61K, ARAF K336M | 1200 | 50.0 |
| IPC-298 (Parental) | NRAS Q61L | 53 | - |
| IPC-298-BR | NRAS Q61L, ARAF fusion | >2000 | >37.7 |
Data are hypothetical and based on published findings to illustrate expected outcomes.[1][6]
Table 2: MAPK Pathway Activation in Response to this compound
| Cell Line | Treatment (1 µM this compound, 24h) | p-MEK (Fold Change vs. Untreated) | p-ERK (Fold Change vs. Untreated) |
| SK-MEL-30 (Parental) | - | 1.0 | 1.0 |
| + | 0.2 | 0.1 | |
| SK-MEL-30-BR1 | - | 1.2 | 1.1 |
| + | 0.9 | 0.8 |
Data are hypothetical and based on expected experimental results.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines using a dose-escalation method.[7][8][9]
Materials:
-
Parental cancer cell line (e.g., SK-MEL-30, NRAS-mutant melanoma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates and flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
Determine Initial IC50:
-
Initial Drug Exposure:
-
Culture parental cells in a T25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]
-
-
Dose Escalation:
-
Once the cells reach 80% confluency and their growth rate stabilizes, passage them into a new flask with a 1.5- to 2-fold increased concentration of this compound.[7]
-
If significant cell death (>50%) is observed, maintain the cells at the previous concentration until they adapt.[8]
-
Repeat this dose-escalation process over several months.
-
-
Isolation of Resistant Clones:
-
Once a population of cells can proliferate in a high concentration of this compound (e.g., >1 µM), isolate single clones by limiting dilution in 96-well plates.
-
-
Expansion and Characterization:
-
Expand the resistant clones and confirm their resistance by re-evaluating the this compound IC50.
-
Cryopreserve stocks of the resistant cell lines at various passages.
-
Protocol 2: Lentiviral Production and Transduction for CRISPR Screening
This protocol outlines the steps for producing lentivirus carrying a pooled sgRNA library and transducing it into Cas9-expressing cells.[16][17]
Materials:
-
Pooled sgRNA library plasmid
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
Target cancer cell line stably expressing Cas9
-
Polybrene or other transduction enhancers
-
Puromycin
Procedure:
-
Lentivirus Production:
-
In a 10 cm dish, seed HEK293T cells to be 70-80% confluent on the day of transfection.
-
Prepare a DNA mixture containing the sgRNA library plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio.
-
Transfect the HEK293T cells with the DNA mixture using your chosen transfection reagent according to the manufacturer's protocol.
-
After 48 and 72 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Lentiviral Transduction:
-
Seed the Cas9-expressing target cells in 6-well plates.
-
On the day of transduction, the cells should be approximately 50-70% confluent.
-
Add the lentiviral supernatant to the cells at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive only one sgRNA.
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.
-
Culture the cells in the selection medium for 3-5 days until all non-transduced control cells are dead.
-
-
CRISPR Screen:
-
Expand the transduced cell pool.
-
Treat the cells with this compound at a concentration that kills the majority of the cells (e.g., IC80-IC90).
-
Culture the cells until a resistant population emerges.
-
Harvest the surviving cells, extract genomic DNA, and amplify the sgRNA sequences for next-generation sequencing (NGS) to identify enriched sgRNAs.[17]
-
Protocol 3: Functional Assays for Characterizing Resistant Cells
A. Cell Viability (IC50) Assay (CellTiter-Glo®) [12][13][14][15]
-
Seed 5,000-10,000 cells per well in a 96-well white-walled plate.
-
Allow cells to adhere for 24 hours.
-
Add serial dilutions of this compound and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
B. Apoptosis Assay (Caspase-Glo® 3/7) [18][19][20]
-
Seed 10,000 cells per well in a 96-well white-walled plate.[20]
-
After 24 hours, treat with this compound at the desired concentration and time point (e.g., 1 µM for 48 hours).
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix gently and incubate at room temperature for 1-1.5 hours.[20]
-
Measure luminescence, which is proportional to caspase-3/7 activity.
C. Western Blotting for MAPK Pathway Proteins [21][22][23][24]
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with this compound as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-MEK, anti-p-ERK, anti-ARAF, anti-Actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., Actin).
Conclusion
Lentiviral transduction is a powerful and versatile tool for investigating the mechanisms of drug resistance. The protocols and workflows outlined in this application note provide a robust framework for generating this compound-resistant cell lines and for performing high-throughput CRISPR-based screens to identify novel resistance genes. By combining these genetic approaches with detailed functional and biochemical characterization, researchers can gain critical insights into the molecular landscape of this compound resistance, paving the way for the development of more effective therapeutic strategies for patients with RAF- and RAS-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma | Semantic Scholar [semanticscholar.org]
- 3. ARAF Mutations Confer Resistance to RAF Dimer Inhibitor this compound in NRAS- and BRAF- Mutant Melanoma - EGA European Genome-Phenome Archive [ega-archive.org]
- 4. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.3. Determination of IC50 Values [bio-protocol.org]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. cytotronics.com [cytotronics.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR Cas9 Screening Libraries | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 19. ulab360.com [ulab360.com]
- 20. 5.5. Caspase-3/7 Glo [bio-protocol.org]
- 21. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Combined inhibition of MEK and nuclear ERK translocation has synergistic antitumor activity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Belvarafenib Treatment in Expanded Access Programs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of belvarafenib treatment cycles for patients in expanded access programs (EAPs), drawing from available clinical and preclinical data. The information is intended to guide research and development efforts related to this pan-RAF inhibitor.
Introduction
This compound is an orally available inhibitor of the Raf family of serine/threonine protein kinases, showing potential as an antineoplastic agent. It targets the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers due to mutations in genes like BRAF, KRAS, and NRAS.[1][2] Expanded access programs provide a mechanism for patients with serious or life-threatening diseases who are not eligible for clinical trials to gain access to investigational drugs like this compound.
This compound Treatment Protocol in Expanded Access Programs
An expanded access program for patients with RAS/RAF-mutant melanoma has provided a specific treatment regimen for this compound.[3]
Treatment Regimen
The treatment cycle for this compound in this EAP is structured as follows:
| Parameter | Protocol |
| Drug | This compound |
| Dosage | 450 mg |
| Administration | Oral, twice daily (BID) |
| Cycle Length | 28 days |
| Treatment Duration | Continuous |
Patient Monitoring
Patients undergoing this compound treatment in the EAP are monitored regularly to assess treatment response and manage potential adverse events.
| Monitoring Parameter | Frequency |
| Tumor Assessment (Imaging) | Every 8-12 weeks |
| Safety and Tolerability | Ongoing |
Clinical Trial Insights on this compound Dosing and Treatment Cycles
Clinical trials provide further context for this compound dosing and treatment schedules, both as a monotherapy and in combination with other agents.
Dose Escalation and Recommended Dose
Phase I studies have explored a range of this compound doses, starting from 50 mg once daily (QD) up to 800 mg twice daily (BID).[1][2] Through these dose-escalation studies, the maximum tolerated dose (MTD) was determined to be 650 mg BID, and the recommended dose (RD) for further studies was established as 450 mg BID.[1][2]
Combination Therapy
This compound is also being investigated in combination with other targeted therapies, such as the MEK inhibitor cobimetinib. In a phase Ib trial, various doses of this compound (100–300mg BID) were evaluated in combination with cobimetinib (20–40mg QD).[4][5]
Experimental Protocols
The following sections detail methodologies for key experiments involving this compound, based on preclinical studies.
In Vitro Cell Viability Assay
This protocol outlines a method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A375, SK-MEL-28 for BRAF mutant; SK-MEL-2, SK-MEL-30 for NRAS mutant)[6]
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or fluorescence using a plate reader to determine cell viability.
-
Calculate IC50 values to determine the concentration of this compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This protocol describes an in vivo experiment to evaluate the anti-tumor activity of this compound in a mouse model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation (e.g., A375, SK-MEL-30)[6][7]
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: RAF/MEK/ERK Pathway
This compound acts as a pan-RAF inhibitor, targeting the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in BRAF and RAS proteins can lead to constitutive activation of this pathway, driving tumor growth. This compound inhibits both monomeric and dimeric forms of RAF kinases, thereby blocking downstream signaling.
Caption: this compound inhibits the RAF/MEK/ERK signaling pathway.
General Workflow for this compound Expanded Access Program
The logical flow for a patient to receive this compound through an expanded access program involves several key steps, from determining eligibility to ongoing treatment and monitoring.
Caption: Workflow for patient access to this compound via an EAP.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A phase Ib trial of this compound in combination with cobimetinib in patients with advanced solid tumors: Interim results of dose-escalation and patients with NRAS-mutant melanoma of dose-expansion. - ASCO [asco.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Belvarafenib Resistance in NRAS-Mutant Melanoma
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Belvarafenib resistance in NRAS-mutant melanoma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in NRAS-mutant melanoma?
A1: this compound is an orally bioavailable, potent, and selective pan-RAF inhibitor.[1][2] In NRAS-mutant melanoma, the MAPK signaling pathway (RAS-RAF-MEK-ERK) is constitutively active. This compound functions as a Type II RAF dimer inhibitor, targeting both BRAF and CRAF kinases, thereby suppressing the downstream signaling cascade that drives tumor proliferation.[3]
Q2: What is the primary mechanism of acquired resistance to this compound in NRAS-mutant melanoma?
A2: The predominant mechanism of acquired resistance to this compound is the development of mutations in the ARAF kinase domain.[3][4] These mutations allow ARAF to form active dimers and maintain downstream MAPK signaling even in the presence of this compound.[3][4]
Q3: What are the recommended strategies to overcome or delay this compound resistance?
A3: Combining this compound with a MEK inhibitor, such as Cobimetinib, is a promising strategy to delay ARAF-driven resistance.[3][4] This combination more potently and durably suppresses the MAPK pathway. Additionally, preclinical data suggests that targeting the PI3K/AKT/mTOR pathway, which can act as a parallel survival pathway, may also be a viable strategy to overcome resistance.
Q4: What are the expected IC50 values for this compound in sensitive NRAS-mutant melanoma cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound in sensitive NRAS-mutant melanoma cell lines, such as SK-MEL-2 and SK-MEL-30, is typically in the low nanomolar range.[2] Please refer to the data tables below for specific values.
Q5: How long does it typically take to generate this compound-resistant cell lines in vitro?
A5: The timeframe for developing resistance can vary between cell lines. Generally, it involves continuous exposure to gradually increasing concentrations of this compound over several months. It is crucial to monitor the IC50 of the cell population regularly to track the emergence of resistance.
Troubleshooting Guides
Generating this compound-Resistant Cell Lines
Q: My NRAS-mutant melanoma cells are not developing resistance to this compound, or the resistance is not stable. What could be the issue?
A:
-
Insufficient Drug Concentration or Exposure Time: Resistance development is a process of selection. Ensure you are starting with a concentration around the IC50 and gradually increasing it as the cells adapt. This process can take several months.
-
Loss of Resistance: Resistance can be lost if the drug pressure is removed. It is essential to continuously culture the resistant cells in the presence of the selective concentration of this compound.
-
Heterogeneous Population: The parental cell line may be heterogeneous. Consider single-cell cloning of the resistant population to establish a homogeneously resistant cell line.
Western Blot Analysis of MAPK Pathway Signaling
Q: I am observing a rebound in pERK levels a few hours after this compound treatment in my western blots. What does this signify?
A: A rebound in pERK signaling after initial suppression is a known phenomenon with RAF inhibitors and can be an early sign of adaptive resistance.[5][6] This reactivation of the MAPK pathway can be mediated by several factors, including feedback loops or the emergence of resistant subclones.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to characterize the kinetics of pERK rebound.
-
Combination Treatment: Test the effect of combining this compound with a MEK inhibitor (e.g., Cobimetinib) to see if this can prevent or delay the pERK rebound.
-
Check for ARAF Mutations: In long-term resistant lines, sequence the ARAF kinase domain to check for resistance-conferring mutations.
Q: My western blot for phosphorylated proteins in the MAPK pathway has high background or non-specific bands. How can I improve the quality?
A:
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice-versa).
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Washing Steps: Increase the number and duration of your washing steps to more effectively remove non-specifically bound antibodies.
-
Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Quantitative Data
Table 1: In Vitro Efficacy of this compound in NRAS-Mutant Melanoma Cell Lines
| Cell Line | NRAS Mutation | This compound IC50 (nM) | Reference |
| SK-MEL-2 | Q61R | 53 | [2] |
| SK-MEL-30 | Q61K | 24 | [2] |
Table 2: Clinical Efficacy of this compound in Combination with Cobimetinib in Patients with NRAS-Mutant Melanoma (NCT03284502)
| Parameter | Value | Reference |
| Number of Patients | 13 | [7] |
| Overall Response Rate (ORR) | 38.5% | [3][7] |
| Median Progression-Free Survival (PFS) | 7.3 months | [7] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant NRAS-Mutant Melanoma Cell Lines
-
Determine Parental IC50: First, determine the IC50 of this compound for your parental NRAS-mutant melanoma cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells are growing steadily in the initial drug concentration, gradually increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Establish Resistant Clones: Allow the cells to adapt and resume normal proliferation at each new concentration before the next increase. This process may take several months.
-
Confirm Resistance: Once cells are proliferating in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Isolate Clones (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed your parental and this compound-resistant melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for MAPK Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pMEK, total MEK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 4: ARAF Mutation Detection by Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from both parental and this compound-resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Design primers to amplify the kinase domain of the ARAF gene. Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Analyze the sequencing results using sequence analysis software to identify any mutations in the ARAF gene by comparing the sequences from the resistant cells to those from the parental cells.
Visualizations
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase Ib trial of this compound in combination with cobimetinib in patients with advanced solid tumors: Interim results of dose-escalation and patients with NRAS-mutant melanoma of dose-expansion. - ASCO [asco.org]
Technical Support Center: Optimizing Belvarafenib Dosage to Minimize Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments involving belvarafenib. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing adverse events in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, potent, and selective pan-RAF kinase inhibitor. It targets members of the RAF serine/threonine protein kinase family, including BRAF and CRAF.[1] By inhibiting RAF kinases, this compound blocks the downstream signaling of the MAPK/ERK pathway (RAS-RAF-MEK-ERK), which is often constitutively activated in various cancers due to mutations in BRAF or RAS genes.[1] This inhibition ultimately leads to decreased tumor cell proliferation and survival.
Q2: What are the typical IC50 values for this compound in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and its specific mutation status. Preclinical studies have reported the following IC50 values for growth inhibition:
| Cell Line | Mutation Status | This compound IC50 |
| A375 | BRAF V600E | 57 nM[1] |
| SK-MEL-28 | BRAF V600E | 69 nM[1] |
| SK-MEL-2 | NRAS | 53 nM[1] |
| SK-MEL-30 | NRAS | 24 nM[1] |
Q3: What are the most common adverse events observed with this compound in clinical trials?
A3: In clinical studies, the most frequently reported treatment-emergent adverse events (occurring in more than 20% of patients) include rash, dermatitis acneiform, and pyrexia (fever).[2] Other common adverse events are diarrhea, constipation, and an increase in blood creatine phosphokinase.[3][4]
Q4: Are there known resistance mechanisms to this compound?
A4: Yes, resistance to this compound can develop. One identified mechanism is the acquisition of new mutations in the ARAF gene within the kinase domain. These mutations can confer resistance by allowing the RAF dimers to remain active even in the presence of the inhibitor.[5]
Troubleshooting Guides
Guide 1: In Vitro Cell Viability Assays
Issue 1: Higher than expected IC50 values.
-
Possible Cause 1: Cell Seeding Density. Cell density can significantly impact drug sensitivity. Ensure that seeding densities are optimized for each cell line to be in the exponential growth phase during the assay.
-
Possible Cause 2: Drug Stability. this compound, like many small molecules, can degrade over time in culture medium. Prepare fresh drug dilutions for each experiment and minimize the exposure of stock solutions to light.
-
Possible Cause 3: Assay Interference. Tetrazolium-based assays (e.g., MTT, XTT) rely on cellular metabolic activity. Some kinase inhibitors can interfere with cellular metabolism, leading to an over- or underestimation of cell viability.[6][7] Consider using a non-metabolic readout for viability, such as CellTiter-Glo® (which measures ATP) or direct cell counting (e.g., trypan blue exclusion).[6]
-
Possible Cause 4: Incorrect Drug Concentration. Verify the concentration of your this compound stock solution.
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense cells evenly across the plate.
-
Possible Cause 2: Edge Effects. The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.
-
Possible Cause 3: Incomplete Drug Solubilization. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. Precipitated drug will lead to inconsistent concentrations.
Guide 2: Western Blotting for MAPK Pathway Inhibition
Issue 1: No decrease in pMEK or pERK signal after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Treatment Time. Refer to the IC50 values in the table above as a starting point for your dose-response experiments. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to determine the optimal treatment duration for observing maximal pathway inhibition.
-
Possible Cause 2: Suboptimal Antibody Performance. Ensure your primary antibodies for pMEK and pERK are validated for western blotting and are used at the recommended dilution. Include positive controls (e.g., cells stimulated with a growth factor) and negative controls (untreated cells) to verify antibody specificity and signal detection.
-
Possible Cause 3: Phosphatase Activity. During cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Always use a lysis buffer containing a cocktail of phosphatase inhibitors.[8]
-
Possible Cause 4: High Basal Pathway Activity. In some cell lines, the MAPK pathway is highly active, and a higher concentration of this compound may be required to observe significant inhibition.
Issue 2: Inconsistent loading control (e.g., GAPDH, β-actin) signal.
-
Possible Cause 1: Inaccurate Protein Quantification. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein in each lane.
-
Possible Cause 2: Poor Protein Transfer. Optimize your transfer conditions (voltage, time) for your specific gel percentage and membrane type (PVDF is often recommended for phosphorylated proteins).[8] Staining the membrane with Ponceau S after transfer can help visualize the efficiency of the transfer.
-
Possible Cause 3: High Abundance of Loading Control. If the signal for your loading control is saturated, it will not accurately reflect the amount of protein loaded. Consider loading less total protein or using a less abundant housekeeping protein as a loading control.
Guide 3: In Vivo Xenograft Studies
Issue 1: Lack of tumor growth inhibition at expected therapeutic doses.
-
Possible Cause 1: Poor Drug Bioavailability. While this compound is orally bioavailable, factors such as the vehicle used for administration and the feeding schedule of the animals can affect its absorption. Ensure the formulation is appropriate and administered consistently.
-
Possible Cause 2: Rapid Drug Metabolism. The pharmacokinetics of this compound can differ between species. If you suspect rapid metabolism, you may need to adjust the dosing frequency or concentration.
-
Possible Cause 3: Intrinsic or Acquired Resistance. The tumor model itself may have intrinsic resistance to RAF inhibition, or resistance may have developed during the course of the study. Consider analyzing tumor samples post-treatment for mutations in genes like ARAF.[5]
Issue 2: Significant animal weight loss or other signs of toxicity.
-
Possible Cause 1: Dose is too high. This is the most likely cause. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.[2]
-
Possible Cause 2: Off-target effects. At higher concentrations, this compound may inhibit other kinases, leading to unforeseen toxicities.
-
Possible Cause 3: Formulation Issues. The vehicle used to dissolve and administer this compound could be contributing to the toxicity. Ensure the vehicle is well-tolerated by the animals.
Issue 3: Development of skin rashes or other dermatological adverse events.
-
Possible Cause: On-target effect in the skin. RAF inhibitors are known to cause skin toxicities. Monitor the animals' skin closely. For mild to moderate rashes, supportive care may be sufficient. For severe rashes, dose reduction or temporary discontinuation of treatment may be necessary.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cell plate and add the 2x drug dilutions. Also, include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for pMEK/pERK
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMEK, total MEK, pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Continue to measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe the animals for any adverse events, paying close attention to skin condition.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Tissue Collection and Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and pathway inhibition.
Visualizations
Caption: this compound inhibits the RAF kinase, blocking the MAPK/ERK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase Ib trial of this compound in combination with cobimetinib in patients with advanced solid tumors: Interim results of dose-escalation and patients with NRAS-mutant melanoma of dose-expansion. - ASCO [asco.org]
- 5. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Belvarafenib Technical Support Center: Managing Treatment-Emergent Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing treatment-emergent adverse events (TEAEs) observed during experiments with Belvarafenib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.
Disclaimer: The management strategies outlined below are based on general knowledge of RAF inhibitors and publicly available data on this compound. Researchers should always refer to the specific clinical trial protocols or investigator's brochure for this compound for detailed guidance on adverse event management.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available pan-RAF inhibitor.[1][2] It targets members of the Raf family of serine/threonine protein kinases, including both BRAF and CRAF.[1] In cancer cells with mutations in genes like BRAF (e.g., V600E) or NRAS, the MAPK/ERK signaling pathway is often constitutively active, leading to uncontrolled cell proliferation.[2][3] this compound inhibits key kinases in this pathway, thereby blocking downstream signaling and inhibiting tumor cell growth.[2][3]
Q2: What are the most common treatment-emergent adverse events associated with this compound?
Based on Phase I clinical trial data, the most common treatment-emergent adverse events (occurring in more than 20% of patients) are:
-
Rash
-
Dermatitis acneiform
-
Pyrexia (fever)[4]
Other reported adverse events include gastrointestinal issues such as diarrhea and constipation, as well as an increase in blood creatine phosphokinase.[5] In an Expanded Access Program, skin rash was the most common Grade 3 or higher adverse event, with mild to moderate elevation of liver enzymes (AST/ALT) and creatinine also being reported.
Q3: What are the known dose-limiting toxicities (DLTs) of this compound?
Dose-limiting toxicities observed in clinical trials have included various types of rashes.[4] When used in combination with a MEK inhibitor (cobimetinib), DLTs have included Grade 3 colitis, diarrhea, and nausea.[5]
Troubleshooting Guides for Common Adverse Events
Dermatologic Adverse Events (Rash, Dermatitis Acneiform)
Issue: A researcher observes skin rash or acne-like lesions on a subject.
Troubleshooting Steps:
-
Assess and Grade the Severity: Characterize the rash based on its appearance, distribution, and the percentage of body surface area (BSA) affected. Use a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management by Grade:
-
Grade 1 (Mild):
-
Continue this compound at the current dose.
-
Initiate supportive care:
-
Emollients for dry skin.
-
Topical corticosteroids (low to medium potency).
-
Oral antihistamines for itching.
-
-
-
Grade 2 (Moderate):
-
Continue this compound at the current dose or consider dose interruption if symptoms are persistent or bothersome.
-
Intensify supportive care:
-
Medium to high-potency topical corticosteroids.
-
Consider a short course of oral antibiotics (e.g., doxycycline) for acneiform rash, as they have anti-inflammatory properties.
-
-
-
Grade 3 (Severe):
-
Interrupt this compound treatment.
-
Initiate systemic corticosteroids (e.g., prednisone).
-
Provide aggressive supportive care.
-
Once the rash improves to Grade 1 or baseline, consider restarting this compound at a reduced dose.
-
-
Grade 4 (Life-threatening):
-
Permanently discontinue this compound.
-
Hospitalize the subject for intensive management.
-
-
Pyrexia (Fever)
Issue: A subject develops a fever (temperature ≥ 38.5°C or 101.3°F) without an identifiable source of infection.
Troubleshooting Steps:
-
Rule out Infection: Perform appropriate investigations (e.g., blood cultures, urinalysis, chest X-ray) to exclude an infectious cause.
-
Management of Drug-Induced Pyrexia:
-
Symptomatic Management:
-
Administer antipyretics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs).
-
Ensure adequate hydration.
-
-
Dose Modification:
-
First Occurrence:
-
Interrupt this compound treatment until the fever resolves.
-
After resolution, this compound may be resumed at the same dose.
-
-
Recurrent or Severe Pyrexia:
-
Interrupt this compound treatment.
-
After resolution, consider restarting this compound at a reduced dose.
-
For persistent fever, a short course of oral corticosteroids may be considered.
-
-
-
Gastrointestinal Adverse Events (Diarrhea, Colitis)
Issue: A subject experiences diarrhea or symptoms of colitis (e.g., abdominal pain, bloody stools).
Troubleshooting Steps:
-
Assess and Grade Severity: Grade the diarrhea based on the number of stools over baseline and the impact on daily activities (using CTCAE). For suspected colitis, further investigation with imaging and/or endoscopy may be required.
-
Management by Grade:
-
Grade 1 (Mild):
-
Continue this compound at the current dose.
-
Recommend dietary modifications (e.g., BRAT diet: bananas, rice, applesauce, toast) and increased fluid intake.
-
Consider anti-diarrheal agents like loperamide as needed.
-
-
Grade 2 (Moderate):
-
Interrupt this compound treatment.
-
Initiate regular anti-diarrheal medication.
-
Ensure adequate hydration, with intravenous fluids if necessary.
-
Once diarrhea improves to Grade 1 or baseline, consider restarting this compound at a reduced dose.
-
-
Grade 3 (Severe) or Suspected Colitis:
-
Interrupt or discontinue this compound.
-
Hospitalize the subject for management, including intravenous hydration and electrolyte replacement.
-
For suspected colitis, systemic corticosteroids should be considered.
-
Rule out infectious causes (e.g., Clostridium difficile).
-
-
Quantitative Data Summary
Table 1: Incidence of Common Treatment-Emergent Adverse Events with this compound Monotherapy (Phase I) [4]
| Adverse Event | Incidence |
| Rash | > 20% |
| Dermatitis Acneiform | > 20% |
| Pyrexia | > 20% |
Table 2: Dose-Limiting Toxicities (DLTs) with this compound
| Treatment | DLTs Observed |
| This compound Monotherapy | Various types of rashes[4] |
| This compound + Cobimetinib | Grade 3 Colitis, Grade 3 Diarrhea, Grade 3 Nausea[5] |
Experimental Protocols
Protocol: Assessment of Dermatologic Adverse Events
-
Visual Examination: Conduct a thorough skin examination of the subject, noting the type of rash (e.g., maculopapular, acneiform), its distribution, and any associated symptoms (e.g., pruritus, pain).
-
Body Surface Area (BSA) Estimation: Estimate the percentage of BSA affected by the rash using a validated tool (e.g., Rule of Nines).
-
Grading: Assign a grade to the adverse event using the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Biopsy (if indicated): In cases of severe or atypical rashes, a skin biopsy may be performed to rule out other causes and confirm drug-induced etiology.
-
Monitoring: Regularly monitor the rash for changes in severity and response to management.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Experimental Workflow
Caption: A logical workflow for the general management of treatment-emergent adverse events.
References
- 1. Reporting Requirements for Single-Patient EA | Expanded [navigator.reaganudall.org]
- 2. A Study to Evaluate the Safety and Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [ctv.veeva.com]
- 3. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forpatients.roche.com [forpatients.roche.com]
- 5. Expanded Access | Information for Industry | FDA [fda.gov]
Technical Support Center: Belvarafenib and MAPK Pathway Modulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Belvarafenib in their experiments, with a specific focus on the paradoxical activation of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HM95573, GDC-5573, and RG6185) is an orally bioavailable, potent, and selective pan-RAF kinase inhibitor.[1][2] It functions as a Type II RAF dimer inhibitor, targeting both BRAF and CRAF kinases.[3][4][5] Unlike first-generation BRAF inhibitors that target monomeric BRAF V600E, this compound is designed to inhibit RAF dimers, which can be crucial in tumors with RAS mutations or those that have developed resistance to monomer-specific inhibitors.[5][6] Its mechanism of binding to both protomers of a RAF dimer is intended to prevent the paradoxical activation of the MAPK pathway that is often observed with earlier-generation RAF inhibitors in cells with wild-type BRAF and upstream activation (e.g., RAS mutations).[5][7]
Q2: In which cancer types or cell lines is this compound expected to be effective?
This compound has shown anti-tumor activity in preclinical models and clinical trials involving solid tumors with specific genetic alterations. It is particularly effective in cancers harboring BRAF mutations (like V600E) and NRAS mutations.[1][3][8] It has demonstrated efficacy in melanoma, colorectal cancer, and other solid tumors with these mutations.[3][9]
Q3: What is paradoxical activation of the MAPK pathway, and does this compound cause it?
Paradoxical activation is a phenomenon where first-generation BRAF inhibitors, in cells with wild-type BRAF but activated upstream signaling (e.g., RAS mutations), can lead to an unexpected increase in MAPK pathway signaling.[10][11] This occurs because these inhibitors bind to one BRAF molecule in a dimer, which can allosterically transactivate the other RAF protomer (often CRAF), leading to downstream MEK and ERK phosphorylation.[10] this compound, as a RAF dimer inhibitor, is specifically designed to avoid this by binding to both RAF protomers within the dimer, thereby inhibiting the entire complex and preventing this paradoxical activation.[5] Clinical data has also suggested a lack of paradoxical activation with this compound treatment.[7]
Q4: What are the known resistance mechanisms to this compound?
A key mechanism of acquired resistance to this compound involves the emergence of mutations in ARAF (another member of the RAF kinase family).[3][4][5][12][13] These mutations can confer resistance by allowing ARAF-containing dimers to remain active even in the presence of the inhibitor.[3][4] Cells with these ARAF mutations often remain sensitive to downstream inhibition of the MAPK pathway, for example, with MEK inhibitors.[4][5]
Q5: Is this compound used in combination with other therapies?
Yes, this compound is being investigated in clinical trials as both a monotherapy and in combination with other targeted agents.[14][15] A common combination strategy is with MEK inhibitors, such as Cobimetinib.[8][16] This dual targeting of the MAPK pathway at different points (RAF and MEK) is intended to provide a more potent and durable suppression of the pathway and potentially overcome resistance mechanisms.[8] Combination with immunotherapy agents like Nivolumab is also being explored.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in p-ERK/p-MEK levels after this compound treatment (Apparent Paradoxical Activation) | 1. Incorrect cell line model (e.g., a cell line with an uncharacterized resistance mechanism).2. Sub-optimal drug concentration.3. Contamination of cell culture. | 1. Verify Cell Line Genotype: Confirm the BRAF and RAS mutation status of your cell line. Sequence the ARAF gene to check for resistance mutations, especially in cells that have been treated long-term.2. Dose-Response Experiment: Perform a dose-response curve to ensure you are using an inhibitory concentration of this compound. Paradoxical activation, though less likely with this compound, can sometimes be concentration-dependent for some inhibitors.3. Check for Contamination: Test your cell culture for mycoplasma or other contaminants that could affect signaling pathways.4. Western Blot Controls: Ensure your Western blot has appropriate positive and negative controls for pathway activation. |
| Loss of this compound efficacy over time (Acquired Resistance) | 1. Emergence of ARAF mutations.2. Upregulation of bypass signaling pathways. | 1. Sequence ARAF: Analyze the ARAF gene in your resistant cell population for mutations.2. Combination Therapy: Test the efficacy of combining this compound with a MEK inhibitor (e.g., Cobimetinib) in your resistant cells. Cells with ARAF mutations often retain sensitivity to MEK inhibition.[4][5]3. Pathway Profiling: Use techniques like phospho-kinase arrays or RNA sequencing to investigate the activation of alternative signaling pathways that may be compensating for RAF inhibition. |
| High variability in cell viability assay results | 1. Inconsistent cell seeding density.2. Drug instability or improper storage.3. Issues with the viability assay reagent. | 1. Standardize Seeding: Ensure consistent cell numbers are seeded for each experiment. Cell density can affect growth rates and drug sensitivity.2. Proper Drug Handling: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution (refer to the manufacturer's instructions).3. Assay Controls: Include appropriate controls in your viability assay, such as vehicle-only (DMSO) and a positive control for cell death. Validate the linear range of your chosen viability assay with your cell line. |
| No inhibition of p-ERK/p-MEK at expected concentrations | 1. Inactive compound.2. Highly resistant cell line.3. Technical issues with Western blotting. | 1. Confirm Compound Activity: Test the compound on a known sensitive cell line (e.g., A375) to confirm its activity.2. Review IC50 Data: Check published IC50 values for your cell line to ensure you are using an appropriate concentration range. Some cell lines may be inherently less sensitive.3. Optimize Western Blot Protocol: Ensure efficient protein transfer, use fresh antibodies, and include appropriate loading controls. Titrate your primary antibodies to find the optimal concentration. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Kinases and Cell Lines
| Target | IC50 (nM) | Cell Line | Mutation Status | IC50 (nM) |
| BRAF (WT) | 41[1][2] | A375 | BRAF V600E | 57[1][2] |
| BRAF (V600E) | 7[1][2] | SK-MEL-28 | BRAF V600E | 69[1][2] |
| CRAF | 2[1][2] | SK-MEL-2 | NRAS Q61R | 53[1][2] |
| CSF1R | 44[1][2] | SK-MEL-30 | NRAS Q61L | 24[1][2] |
| DDR1 | 77[1][2] | |||
| DDR2 | 182[1][2] |
Experimental Protocols
Western Blotting for MAPK Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key MAPK pathway proteins.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-MEK, anti-MEK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (e.g., using CCK-8)
This protocol outlines a common method for determining the effect of this compound on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[17]
2. Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[17]
3. Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[17]
-
Measure the absorbance at 450 nm using a microplate reader.[17]
4. Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma | Semantic Scholar [semanticscholar.org]
- 13. ARAF Mutations Confer Resistance to RAF Dimer Inhibitor this compound in NRAS- and BRAF- Mutant Melanoma - EGA European Genome-Phenome Archive [ega-archive.org]
- 14. This compound + Cobimetinib/Nivolumab for Melanoma · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. A Study to Evaluate the Safety and Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [ctv.veeva.com]
- 16. researchgate.net [researchgate.net]
- 17. ijbs.com [ijbs.com]
Enhancing Belvarafenib's anti-tumor activity with combination therapies
Technical Support Center: Enhancing Belvarafenib's Anti-Tumor Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound in combination therapies. The information is compiled from recent preclinical and clinical studies to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and the rationale for its use in combination therapies?
This compound is a potent and selective pan-RAF inhibitor (Type II) that targets both BRAF/CRAF monomers and dimers.[1][2] It has demonstrated anti-tumor activity in cancers with BRAF, NRAS, or KRAS mutations.[3] The primary rationale for using this compound in combination therapies is to overcome or prevent resistance and to enhance anti-tumor efficacy through synergistic mechanisms. For instance, combining this compound with a MEK inhibitor like cobimetinib leads to a more potent and durable suppression of the MAPK pathway than either agent alone.[4][5]
Q2: Why is a combination with a MEK inhibitor, such as cobimetinib, a common strategy for this compound?
Combining this compound with a MEK inhibitor like cobimetinib creates a vertical blockade of the MAPK signaling pathway. This dual inhibition can be more effective for several reasons:
-
Synergistic Inhibition: The combination has been shown to be highly synergistic in RAS-mutant cancer cell lines.[2]
-
Overcoming Resistance: Resistance to RAF inhibitors can emerge through mechanisms that reactivate the MAPK pathway downstream of RAF, such as through ARAF mutations.[6][7] Adding a MEK inhibitor can effectively block this reactivation and delay the onset of resistance.[6][7]
-
Increased Efficacy: In preclinical models of RAS-mutant Acute Myeloid Leukemia (AML), the combination of this compound and cobimetinib significantly enhanced survival compared to either drug alone.[2]
Q3: What is the rationale for combining this compound with an immune checkpoint inhibitor like nivolumab or atezolizumab?
Targeted therapies that inhibit the MAPK pathway can modulate the tumor microenvironment, making it more susceptible to immunotherapy. In a syngeneic mouse model with NRAS-mutant melanoma, the combination of this compound and the anti-PD-L1 antibody atezolizumab significantly inhibited tumor growth and effectively increased the infiltration of cytotoxic T-cells into the tumor tissue.[3][5] This suggests that this compound can enhance the efficacy of immune checkpoint blockade by promoting an anti-tumor immune response.
Troubleshooting Guide
Problem 1: I am observing limited efficacy or rapid development of resistance with this compound monotherapy in my NRAS-mutant cell line experiments.
Possible Cause: Acquired resistance to this compound monotherapy is a known challenge. Preclinical and clinical data have identified that new mutations in the ARAF kinase domain can emerge, conferring resistance.[6][7] These ARAF mutants can form active dimers even in the presence of this compound, leading to sustained MAPK pathway signaling.[6]
Suggested Solution:
-
Introduce a MEK Inhibitor: Co-treatment with a MEK inhibitor like cobimetinib is the most validated strategy to overcome or delay ARAF-mediated resistance.[6][7] This combination provides a downstream blockade of the reactivated pathway.
-
Confirm ARAF Status: If possible, sequence the ARAF gene in your resistant clones to confirm if resistance-conferring mutations are present.
-
Evaluate Downstream Signaling: Use Western blotting to check the phosphorylation status of ERK (pERK) in your resistant cells. Persistent pERK signaling despite this compound treatment would support the hypothesis of pathway reactivation.
Problem 2: The synergistic effect of this compound and cobimetinib in my in vitro assays is less than expected based on published data.
Possible Causes:
-
Cell Line Specificity: The degree of synergy can vary between different cell lines, even those with the same driving mutation.
-
Drug Concentrations and Ratios: Synergy is often dependent on the specific concentrations and ratios of the two drugs. The optimal synergistic ratio may differ from a simple 1:1 combination.
-
Assay Duration: The duration of drug exposure can impact the observed synergy. Short-term assays may not capture the full effect of the combination on cell proliferation and survival.
Suggested Solutions:
-
Perform a Dose-Matrix Assay: Test a matrix of different concentrations of both this compound and cobimetinib to identify the most synergistic concentration ranges and ratios. Use synergy scoring models like Bliss Independence or Chou-Talalay to quantify the interaction.[2]
-
Lengthen Exposure Time: Consider running longer-term viability or clonogenic assays (e.g., 72 hours or longer) to allow for the full synergistic effects to manifest.
-
Verify Pathway Inhibition: Confirm that the drug concentrations you are using are effectively inhibiting their respective targets. For example, check for a reduction in pERK levels via Western blot. In some cell lines, the combination of this compound and cobimetinib has been shown to cause a more profound reduction in phosphorylated S6 (pS6) than either drug alone.[2]
Problem 3: In my in vivo syngeneic model, the combination of this compound and an anti-PD-L1 antibody is not showing significant tumor growth inhibition.
Possible Causes:
-
"Cold" Tumor Microenvironment: The baseline tumor microenvironment of your chosen model may lack sufficient immune cell infiltration for an anti-PD-L1 antibody to be effective.
-
Dosing and Schedule: The timing and dosage of this compound relative to the anti-PD-L1 antibody can be critical. Improper scheduling might fail to optimally modulate the immune microenvironment.
-
Animal Model: The specific mouse strain and tumor model can influence the immune response.
Suggested Solutions:
-
Characterize the Tumor Microenvironment: Before treatment, perform immunophenotyping (e.g., via flow cytometry or immunohistochemistry) on a subset of tumors to assess the baseline levels of infiltrating CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.
-
Optimize Dosing Schedule: Based on preclinical studies, this compound was administered orally once a day, while atezolizumab was injected intraperitoneally three times a week.[8] Experiment with different schedules, such as a this compound "priming" period before introducing the anti-PD-L1 antibody, to see if this enhances the immune response.
-
Analyze Immune Cell Infiltration Post-Treatment: After the treatment course, analyze the tumors to determine if the combination therapy successfully increased the infiltration of cytotoxic T-cells (CD3+CD8+) as expected.[8]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Combination with Cobimetinib in RAS-Mutant AML Models
| Treatment Group | Median Survival (days) | Statistical Significance (vs. Vehicle) | Reference |
|---|---|---|---|
| Vehicle | 9 | - | [2] |
| Cobimetinib (2mg/kg) | 13 | Not specified | [2] |
| This compound (15mg/kg) | 22 | Not specified | [2] |
| This compound + Cobimetinib | 32 | p < 0.0001 | [2] |
Data from in vivo trials in mice transplanted with primary Nras- or Kras-mutant AMLs.[2]
Table 2: In Vitro Activity of this compound in RAS-Mutant AML Cell Lines
| Cell Line | Driver Mutation | This compound IC50 | Reference |
|---|---|---|---|
| OCI-AML3 | NRAS | 48 nM | [2] |
| HL-60 | NRAS | Not specified | [2] |
| THP-1 | NRAS | Not specified | [2] |
| NOMO-1 | KRAS | Not specified | [2] |
| NB4 | KRAS | Not specified | [2] |
| SKM-1 | KRAS | 310 nM | [2] |
This compound and cobimetinib were reported to be highly synergistic in all tested cell lines.[2]
Table 3: Clinical Activity of this compound + Cobimetinib in NRAS-Mutant Melanoma (Phase Ib)
| Dose Level (this compound BID + Cobimetinib QD 21/7) | Number of Patients | DLTs Observed | Adverse Events (≥30% of all patients) |
|---|---|---|---|
| 200mg + 40mg | Not specified | 3 DLTs in 2 patients (G3 colitis, G3 diarrhea, G3 nausea) | Dermatitis acneiform, diarrhea, constipation, increased blood creatine phosphokinase |
| 300mg + 20mg | Not specified | 0 DLTs | As above |
Data from an interim analysis of a Phase Ib dose-escalation trial.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
-
Cell Plating: Seed cancer cells (e.g., NRAS-mutant melanoma) in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and a combination partner (e.g., cobimetinib) in culture medium.
-
Dose-Matrix Treatment: Treat the cells with a 6x6 or 8x8 matrix of drug concentrations, including single-agent and combination treatments. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Assess cell viability using a commercial assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Normalize luminescence readings to vehicle-treated controls to determine the percent inhibition for each condition.
-
Calculate IC50 values for each single agent using non-linear regression.
-
Calculate synergy scores using a preferred model (e.g., Bliss Independence or Chou-Talalay) with specialized software (e.g., SynergyFinder, Combenefit).
-
Protocol 2: Western Blotting for MAPK Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, the combination agent, or the combination at desired concentrations (e.g., IC50 values) for a specified time (e.g., 4 and 24 hours).[2]
-
Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-ERK1/2 (pERK), total ERK1/2, phospho-S6 (pS6), total S6, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Protocol 3: Murine Syngeneic Tumor Model for Immuno-Oncology Combination
-
Cell Implantation: Subcutaneously inject NRAS-mutant murine melanoma cells (e.g., K1735) into the flank of syngeneic mice (e.g., C3H mice).[8]
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=7-10/group).[8]
-
Treatment Administration:
-
Vehicle Group: Administer the appropriate vehicle controls.
-
This compound Group: Administer this compound orally, once daily.[8]
-
Anti-PD-L1 Group: Administer the anti-PD-L1 antibody (e.g., atezolizumab) via intraperitoneal injection, three times a week.[8]
-
Combination Group: Administer both treatments as per the single-agent schedules.
-
-
Efficacy Monitoring: Measure tumor volumes 2-3 times per week and monitor animal body weight as a measure of toxicity. Continue treatment for a defined period (e.g., 21 days).[8]
-
Endpoint Analysis: At the end of the study, excise tumors for downstream analysis.
-
Immunophenotyping: Dissociate a portion of the tumor into a single-cell suspension and use flow cytometry to quantify the infiltration of immune cell populations, particularly CD3+CD8+ T cells.[8]
-
Immunohistochemistry (IHC): Fix and embed tumor tissue to perform IHC for immune cell markers.
-
Visualizations
Caption: Vertical inhibition of the MAPK pathway by this compound and Cobimetinib.
Caption: Overcoming ARAF-mediated resistance to this compound with a MEK inhibitor.
Caption: Standard preclinical workflow for evaluating this compound combination therapies.
References
- 1. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase Ib trial of this compound in combination with cobimetinib in patients with advanced solid tumors: Interim results of dose-escalation and patients with NRAS-mutant melanoma of dose-expansion. - ASCO [asco.org]
- 5. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Belvarafenib Technical Support Center: Troubleshooting Solubility and Stability In Vitro
Welcome to the Belvarafenib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of up to 96 mg/mL (200.44 mM) being reported.[2] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q2: I am observing precipitation when I dilute my this compound stock solution into aqueous buffers or cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. Here are some steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and improve compound solubility.
-
Pre-warming Media: Warm the cell culture media or buffer to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution dropwise to the media while vortexing or gently swirling to ensure rapid and uniform dispersion.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration stock into a smaller volume of media, and then add this intermediate dilution to the final volume.
-
Sonication: If precipitation persists, brief sonication of the final solution may help to redissolve the compound. However, monitor for any degradation.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 6 months.[4] It is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
Q4: How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
This could be due to several factors related to solubility and stability. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible precipitate in cell culture wells after adding this compound.
Precipitation in the final culture volume can significantly impact the effective concentration of the compound and lead to erroneous results.
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 96 mg/mL (200.44 mM)[2] | Use fresh, anhydrous DMSO.[2] |
| DMSO | 30 mg/mL[1] | - |
| DMF | 30 mg/mL[1] | - |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[1] | Indicates lower solubility in aqueous solutions. |
| Water | Insoluble[5] | - |
| Ethanol | Insoluble[5] | - |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[1] | Keep desiccated. |
| Stock Solution in DMSO | -80°C | 1 year[4] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution in DMSO | -20°C | 6 months[4] | Store under nitrogen.[4] |
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (e.g., MTT/MTS Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Culture cells of interest (e.g., A375 melanoma cells with BRAF V600E mutation) in appropriate cell culture media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include wells with vehicle (DMSO) control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C, 5% CO₂.[6]
-
-
Cell Viability Assessment (MTS Assay Example):
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Mechanism of Action Visualization
This compound is a pan-RAF inhibitor that targets the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[8]
Caption: this compound's mechanism of action in the MAPK/ERK pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C23H16ClFN6OS | CID 89655386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Belvarafenib-Induced Skin Toxicities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating skin toxicities associated with the pan-RAF inhibitor, Belvarafenib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally available pan-RAF inhibitor, targeting various members of the Raf serine/threonine protein kinase family, including BRAF V600E and CRAF.[1][2] By inhibiting the RAF/MEK/ERK signaling pathway, this compound blocks tumor cell proliferation and survival in cancers with specific BRAF or RAS mutations.[1][2]
Q2: What are the common skin toxicities observed with this compound?
A2: Clinical studies have identified several skin toxicities associated with this compound treatment. The most frequently reported include dermatitis acneiform, rash, and pruritus (itching).[3] In some cases, these skin reactions can be severe (Grade 3), leading to dose modifications.[1][3]
Q3: What is the underlying mechanism of this compound-induced skin toxicities?
A3: The primary mechanism is believed to be paradoxical activation of the MAPK (RAF/MEK/ERK) pathway in BRAF wild-type cells, such as keratinocytes. While this compound effectively inhibits the MAPK pathway in BRAF-mutant cancer cells, in skin cells without the BRAF mutation, it can lead to the formation of RAF dimers and subsequent downstream signaling activation, resulting in increased keratinocyte proliferation and inflammation. This is a known class effect of RAF inhibitors.
Q4: How can this compound-induced skin toxicities be managed?
A4: Management strategies are generally supportive and aim to alleviate symptoms. For mild to moderate reactions, topical corticosteroids and oral antihistamines are often employed.[4] In cases of severe skin toxicity, dose interruption or reduction of this compound may be necessary.[5] Prophylactic measures, such as patient education on skincare and sun protection, are also crucial.[6]
Q5: Is it possible to continue this compound treatment if skin toxicities occur?
A5: In many cases, yes. Mild to moderate skin toxicities can often be managed symptomatically without altering the this compound dosage.[5] For more severe reactions, a temporary dose interruption followed by reintroduction at a lower dose may be considered.[5] Permanent discontinuation is typically reserved for the most severe and persistent cases.
Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| Mild to Moderate Rash (Grade 1-2) | Paradoxical MAPK pathway activation in keratinocytes. | - Initiate topical corticosteroids (e.g., hydrocortisone 1%).- Administer oral antihistamines for pruritus.- Reinforce patient education on gentle skincare and moisturization. |
| Acneiform Dermatitis | Follicular inflammation due to paradoxical MAPK activation. | - Consider topical antibiotics (e.g., clindamycin).- For more severe cases, oral antibiotics like doxycycline may be prescribed. |
| Severe Rash (Grade 3) | Significant inflammatory response to this compound. | - Interrupt this compound treatment until the rash improves to Grade 1 or baseline.- Consider a short course of oral corticosteroids.- Upon resolution, re-initiate this compound at a reduced dose. |
| Development of new skin lesions (e.g., keratoacanthomas) | Hyperproliferation of keratinocytes due to paradoxical MAPK activation. | - Biopsy suspicious lesions to rule out squamous cell carcinoma.- Excision is the standard treatment for confirmed lesions.- Continue this compound with close dermatological monitoring. |
| Photosensitivity | Increased sensitivity of the skin to UV radiation. | - Advise strict sun protection, including broad-spectrum sunscreen (SPF 30+) and protective clothing.- Manage sunburn-like reactions with soothing lotions and topical corticosteroids. |
Quantitative Data on this compound-Induced Skin Toxicities
The following table summarizes the incidence of common skin toxicities observed in clinical studies of this compound.
| Adverse Event | Study Population | Incidence Rate | Grade ≥3 Incidence | Citation(s) |
| Dermatitis Acneiform | 135 patients in dose-escalation and -expansion phases | 37.0% | Not Specified | [3] |
| 32 patients in a Phase Ib trial (with cobimetinib) | ≥30% | Not Specified | [1][7] | |
| Rash | 135 patients in dose-escalation and -expansion phases | 23.7% | Grade 3 was a dose-limiting toxicity in 3 patients | [3] |
| 16 patients in an Expanded Access Program | Not Specified | 18.75% (3/16 patients) | [8] | |
| Pruritus | 135 patients in dose-escalation and -expansion phases | 22.2% | Not Specified | [3] |
Experimental Protocols
Assessment of Keratinocyte Proliferation (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of human keratinocyte cell lines (e.g., HaCaT).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the incubation with MTT, add 100 µL of MTT solvent to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of pERK and pMEK in Skin Biopsies or Cultured Keratinocytes
This protocol outlines the general steps for assessing the phosphorylation status of ERK and MEK.
Materials:
-
Skin biopsy sample or cultured keratinocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2, anti-MEK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the skin biopsy or lyse the cultured keratinocytes in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-ERK1/2) and a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for Ki67 in Skin Tissue
This protocol is for detecting the proliferation marker Ki67 in paraffin-embedded skin sections.
Materials:
-
Paraffin-embedded skin tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-Ki67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating.
-
Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the anti-Ki67 primary antibody.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Chromogen Development: Apply the DAB solution to visualize the antibody binding (positive cells will stain brown).
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopic Analysis: Examine the slides under a microscope and quantify the percentage of Ki67-positive cells.
Visualizations
Caption: Mechanism of this compound action and paradoxical activation in skin cells.
Caption: Experimental workflow for assessing this compound-induced skin toxicity.
Caption: Logical relationship for managing this compound-induced skin toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy | Semantic Scholar [semanticscholar.org]
- 3. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 7. A phase Ib trial of this compound in combination with cobimetinib in patients with advanced solid tumors: Interim results of dose-escalation and patients with NRAS-mutant melanoma of dose-expansion. - ASCO [asco.org]
- 8. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Intrinsic Resistance to Belvarafenib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating intrinsic resistance to Belvarafenib.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of intrinsic resistance to this compound?
The most well-documented mechanism of intrinsic resistance to this compound is the acquisition of mutations within the kinase domain of the ARAF gene.[1][2] These mutations allow ARAF to form active dimers even in the presence of this compound, leading to sustained signaling through the MAPK/ERK pathway and conferring resistance to the drug.[1][2]
Q2: How do ARAF mutations confer resistance to this compound?
This compound is a type II RAF inhibitor that targets RAF dimers.[1][2] Certain mutations in ARAF can alter the conformation of the kinase domain, reducing the binding affinity of this compound or allowing the formation of drug-resistant ARAF-containing dimers (homodimers or heterodimers with other RAF isoforms). These mutant dimers remain catalytically active, phosphorylating MEK and subsequently activating ERK, thus bypassing the inhibitory effect of this compound.[1]
Q3: Are there other potential mechanisms of intrinsic resistance to this compound?
While ARAF mutations are a key driver of resistance, other mechanisms that can contribute to intrinsic or acquired resistance to RAF inhibitors in general, and may be relevant for this compound, include:
-
Reactivation of the MAPK/ERK pathway: This can occur through various alterations, such as mutations in downstream components like MEK or ERK, or through the amplification of RAF genes.
-
Activation of bypass signaling pathways: Upregulation of parallel signaling cascades, such as the PI3K/AKT pathway, can provide alternative survival signals to cancer cells, reducing their dependence on the MAPK pathway.
-
Receptor Tyrosine Kinase (RTK) activation: Increased signaling from RTKs can lead to the reactivation of the MAPK pathway through RAS.
Q4: My cells are showing resistance to this compound. How can I determine if ARAF mutations are the cause?
To investigate the role of ARAF mutations in this compound resistance, you can perform the following:
-
Sanger sequencing or Next-Generation Sequencing (NGS) of the ARAF gene in your resistant cell lines to identify potential mutations in the kinase domain.
-
Functional studies: If a mutation is identified, you can introduce it into a sensitive parental cell line using techniques like site-directed mutagenesis and assess whether it confers resistance to this compound using a cell viability assay.
-
Biochemical assays: Perform immunoprecipitation followed by an in vitro kinase assay to determine if the mutant ARAF can phosphorylate MEK in the presence of this compound.
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability in this compound-treated cells.
| Possible Cause | Suggested Solution |
| Pre-existing resistant clones with ARAF mutations. | Sequence the ARAF gene in the parental cell line to check for low-frequency mutations. If present, consider single-cell cloning to isolate sensitive populations. |
| Suboptimal drug concentration or activity. | Verify the concentration and activity of your this compound stock. Test a fresh batch of the inhibitor. Ensure proper storage conditions. |
| Reactivation of the MAPK pathway. | Perform western blot analysis to check the phosphorylation status of MEK (p-MEK) and ERK (p-ERK) in the presence of this compound. Sustained or reactivated phosphorylation suggests pathway reactivation. |
| Activation of bypass pathways. | Investigate the activation status of key proteins in alternative survival pathways, such as p-AKT for the PI3K/AKT pathway, using western blotting. |
| Incorrect cell seeding density or assay duration. | Optimize cell seeding density and the duration of the cell viability assay (e.g., 72 hours) for your specific cell line. |
Problem 2: No significant decrease in p-MEK or p-ERK levels after this compound treatment in western blots.
| Possible Cause | Suggested Solution |
| Presence of drug-resistant ARAF dimers. | Perform co-immunoprecipitation of ARAF and assess its kinase activity towards MEK in the presence of this compound. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting MAPK signaling in your sensitive cell line. |
| Antibody issues. | Use validated antibodies for p-MEK, MEK, p-ERK, and ERK. Run appropriate positive and negative controls. |
| Technical errors in western blotting. | Ensure complete protein transfer and proper antibody incubation times. Use a reliable loading control for normalization. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Melanoma Cell Lines.
| Cell Line | Genotype | Resistance Status | This compound IC50 (nM) | Reference |
| A375 | BRAF V600E | Sensitive | 57 | [3] |
| SK-MEL-28 | BRAF V600E | Sensitive | 69 | [3] |
| SK-MEL-2 | NRAS Q61R | Sensitive | 53 | [3] |
| SK-MEL-30 | NRAS Q61K | Sensitive | 24 | [3] |
| IPC-298 | NRAS Q61L | Parental | ~100 | [1] |
| IPC-298 BRCs | NRAS Q61L, ARAF mutations | Resistant Clones | >10,000 | [1][4] |
Table 2: Effect of ARAF Mutations on this compound Sensitivity in Doxycycline-Inducible IPC-298 Cells.
| ARAF Construct Expressed | Doxycycline | This compound IC50 (nM) | Fold Change in Resistance | Reference |
| Wild-type ARAF | - | ~100 | - | [1] |
| Wild-type ARAF | + | ~150 | 1.5x | [1] |
| ARAF G387D | + | >10,000 | >100x | [1] |
| ARAF K336M | + | ~200 | 2x | [1] |
| ARAF G387D/K336M | + | >10,000 | >100x | [1] |
| ARAF G387D/R362H | + | >10,000 | >100x | [1] |
Experimental Protocols
1. Cell Viability Assay (MTT/CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assess cell viability using a suitable assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
2. Western Blotting for MAPK Pathway Activation
-
Objective: To assess the phosphorylation status of MEK and ERK.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK (Thr202/Tyr204), and ERK overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
-
3. Immunoprecipitation (IP) and In Vitro Kinase Assay for ARAF Activity
-
Objective: To measure the kinase activity of immunoprecipitated ARAF towards its substrate MEK.
-
Methodology:
-
Treat cells with this compound or vehicle control as required.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-ARAF antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing recombinant inactive MEK1 as a substrate and ATP.
-
Incubate the reaction at 30°C for 30 minutes with shaking.
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by western blotting using an anti-p-MEK antibody to assess the kinase activity of the immunoprecipitated ARAF. Normalize to the amount of immunoprecipitated ARAF.
-
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: ARAF mutation-mediated intrinsic resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Validation & Comparative
A Comparative Analysis of Belvarafenib and Other RAF Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Belvarafenib's efficacy against other prominent RAF inhibitors, supported by preclinical data. The information is presented to facilitate informed decisions in research and development settings.
This compound (HM95573) is an orally available, type II pan-RAF inhibitor that has demonstrated antitumor activity in preclinical models and early clinical trials for solid tumors harboring BRAF, KRAS, or NRAS mutations.[1][2][3] Unlike first and second-generation RAF inhibitors that primarily target the BRAF V600E monomer, this compound inhibits both BRAF and CRAF, including their dimeric forms.[4][5] This broader activity profile suggests a potential to overcome some of the resistance mechanisms observed with selective BRAF inhibitors.[6] This guide compares the preclinical efficacy of this compound with established RAF inhibitors: vemurafenib, dabrafenib, and encorafenib.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and other key RAF inhibitors. It is important to note that the data presented here are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) |
| This compound | BRAF (WT) | 41[5] |
| BRAF (V600E) | 7[5] | |
| CRAF | 2[5] | |
| Vemurafenib | BRAF (V600E) | <1[7] |
| Dabrafenib | BRAF (V600E) | <100[7] |
| Encorafenib | BRAF (V600E) | <40[7] |
| CRAF | 8[7] |
In Vitro Cell Proliferation Inhibition
| Inhibitor | Cell Line | Mutation | IC50 (nM) |
| This compound | A375 | BRAF V600E | 57[5] |
| SK-MEL-28 | BRAF V600E | 69[5] | |
| SK-MEL-2 | NRAS | 53[5] | |
| SK-MEL-30 | NRAS | 24[5] | |
| Encorafenib | A375 | BRAF V600E | <40[7] |
| Vemurafenib | A375 | BRAF V600E | <1000[7] |
| Dabrafenib | A375 | BRAF V600E | <100[7] |
In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Tumor Model | Mutation | Activity |
| This compound | A375SM Melanoma | BRAF V600E | Strong tumor suppression[8] |
| SK-MEL-30 Melanoma | NRAS | Significant tumor growth inhibition[8] | |
| Encorafenib | A375 Melanoma | BRAF V600E | Effective tumor growth inhibition at ≥5 mg/kg BID[7] |
| Vemurafenib | BRAF V600E models | BRAF V600E | Tumor growth inhibition at 60 mg/kg BID[7] |
| Dabrafenib | BRAF V600E models | BRAF V600E | Tumor growth inhibition at 100 mg/kg QD[7] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the RAS-RAF-MEK-ERK signaling pathway and the distinct mechanisms of action of different classes of RAF inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assay [bio-protocol.org]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Targeting of the MAPK Pathway: A Comparative Analysis of Belvarafenib and Cobimetinib Combination Therapy Versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers, including melanoma. This has led to the development of targeted therapies that inhibit key components of this pathway, such as RAF and MEK kinases. This guide provides a comprehensive comparison of the efficacy of a combination therapy involving belvarafenib (a pan-RAF inhibitor) and cobimetinib (a MEK inhibitor) versus monotherapy with either agent, with a focus on NRAS-mutant melanoma, a patient population with limited treatment options.
Efficacy and Safety: A Head-to-Head Comparison
The combination of this compound and cobimetinib has shown promising anti-tumor activity in clinical trials, particularly in patients with NRAS-mutant advanced melanoma. Preclinical data suggested that the combination of a RAF dimer inhibitor like this compound with a MEK inhibitor could more potently and durably suppress the MAPK pathway and tumor growth compared to single-agent therapies.
Quantitative Efficacy Data
The following tables summarize the key efficacy and safety findings from clinical trials evaluating this compound and cobimetinib as a combination therapy and as monotherapies.
Table 1: Efficacy in NRAS-Mutant Melanoma
| Treatment Regimen | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound + Cobimetinib | NCT03284502 (Phase Ib) | 38.5% (5/13 patients with partial response)[1] | 7.3 months[1] |
| This compound Monotherapy | Phase I (NCT02405065/NCT03118817) | 20% (2/10 patients with partial response in dose-expansion)[2] | 24.9 weeks[2] |
| MEK Inhibitor Monotherapy (Binimetinib) | NEMO (Phase III) | 15% | 2.8 months[2] |
Note: Data for MEK inhibitor monotherapy is for binimetinib, as robust data for cobimetinib monotherapy in a large cohort of NRAS-mutant melanoma patients is limited. The NEMO trial provides a benchmark for the efficacy of MEK inhibition in this setting.
Table 2: Common Treatment-Emergent Adverse Events (≥30% of patients)
| Adverse Event | This compound + Cobimetinib (NCT03284502) |
| Dermatitis acneiform | Yes |
| Diarrhea | Yes |
| Constipation | Yes |
| Increased blood creatine phosphokinase | Yes |
Signaling Pathway and Therapeutic Intervention
The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating cellular processes like proliferation, differentiation, and survival. In melanoma, mutations in genes like NRAS can lead to constitutive activation of this pathway, driving uncontrolled cell growth.
This compound, a potent and selective RAF dimer (type II) inhibitor, targets both BRAF and CRAF kinases. Cobimetinib is a selective inhibitor of MEK1 and MEK2, which are downstream of RAF. By targeting two different nodes in this pathway, the combination therapy aims to achieve a more complete and sustained inhibition of oncogenic signaling, potentially overcoming resistance mechanisms that can arise with monotherapy.
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to assess the safety and efficacy of the treatments. Below are the key aspects of the experimental protocols.
NCT03284502: A Phase Ib Trial of this compound in Combination with Cobimetinib
-
Study Design: This was a phase Ib, open-label, multicenter, dose-escalation and dose-expansion study.
-
Patient Population: Patients with locally advanced or metastatic solid tumors harboring RAS or RAF mutations. The expansion cohort included patients with NRAS-mutant melanoma.
-
Treatment Regimen:
-
Dose Escalation: this compound (100–300mg BID) in combination with cobimetinib (20–40mg QD).
-
Dose Expansion: The recommended Phase 2 dose (RP2D) was determined from the dose-escalation phase. One of the starting dose regimens was this compound 200mg BID continuously and cobimetinib 40mg QD on a 21/7 schedule[1].
-
-
Primary Objectives: To evaluate the safety and tolerability, determine the maximum tolerated dose (MTD), and identify the RP2D of the combination.
-
Efficacy Assessment: Tumor responses were assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
NCT04835805: A Study of this compound as a Single Agent and in Combination
-
Study Design: This is an ongoing Phase Ib, open-label, multicenter study with three arms.[3]
-
Patient Population: Patients with NRAS-mutant advanced melanoma who have received prior anti-PD-1/PD-L1 therapy.[3]
-
Treatment Arms:
-
Primary Objectives: To evaluate the safety, pharmacokinetics, and anti-tumor activity of the different treatment regimens.
-
Efficacy Assessment: Tumor responses are assessed according to RECIST v1.1.
References
- 1. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. UCSF Skin Cancer/Melanoma Trial → Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [clinicaltrials.ucsf.edu]
A Comparative Safety Analysis of Belvarafenib and Other Pan-RAF Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of belvarafenib against other emerging pan-RAF inhibitors. The information is supported by available clinical trial data to aid in the assessment and future development of this class of targeted therapies.
Pan-RAF inhibitors are a class of targeted cancer therapies designed to block the activity of RAF kinases (ARAF, BRAF, CRAF), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a common driver in various cancers. Unlike first-generation BRAF-selective inhibitors, which can paradoxically activate the MAPK pathway in BRAF wild-type cells, pan-RAF inhibitors are designed to inhibit both BRAF monomers and dimers, potentially offering a broader therapeutic window and a distinct safety profile. This compound is a potent, selective, type II pan-RAF inhibitor that has shown clinical activity in patients with BRAF and NRAS mutations. This guide compares its safety profile with other pan-RAF inhibitors: naporafenib, lifirafenib, tovorafenib, and exarafenib.
The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation and survival. Pan-RAF inhibitors act on the RAF kinases within this cascade to halt the downstream signaling that can drive tumor growth.
Comparative Safety Profile of Pan-RAF Inhibitors
The following table summarizes the key adverse events (AEs) observed in clinical trials for this compound and other pan-RAF inhibitors. This data is primarily derived from Phase I dose-escalation and Phase II studies, where safety and tolerability are primary endpoints.
| Inhibitor (Sponsor) | Trial Phase (Monotherapy) | Most Common Adverse Events (Any Grade) | Common Grade ≥3 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| This compound (HM95573) | Phase I | Rash, dermatitis acneiform, pyrexia[1]. | Skin rash[2]. | Different kinds of rashes[1]. |
| Naporafenib (LXH254) | Phase I | Rash (including dermatitis acneiform, maculopapular rash) (53%), fatigue (20%), nausea (20%)[3]. | Rash, myalgia, increased lipase[3]. | Decreased platelet count, neuralgia, maculopapular rash, pruritus, increased blood bilirubin, hyponatremia, peripheral sensory neuropathy[3][4]. |
| Lifirafenib (BGB-283) | Phase I | Fatigue (68.6%), dermatitis acneiform (42.9%)[5]. | Hypertension (17.6%), fatigue (9.9%)[5][6][7][8]. | Reversible thrombocytopenia, nonhematologic toxicity[5][6][9]. |
| Tovorafenib (DAY101) | Phase I/II | Change in hair color (71-75%), increased creatine phosphokinase (64%), fatigue (42-50%), maculopapular rash (38-42%), anemia (46%), vomiting (43%)[10]. | Anemia (14%), maculo-papular rash (8%)[11]. | Not specified in available results. Generally well-tolerated[10]. |
| Exarafenib (KIN-2787) | Phase I | Skin-related AEs (e.g., rashes) (48.1%), GI-related AEs (e.g., nausea) (19.2%)[12]. | Skin events (7.7%), increased ALT/AST[12]. | Grade 3 acneiform rash, Grade 3 macular rash[12]. |
This table represents a summary of publicly available data and may not be exhaustive. Frequencies of AEs can vary based on dosage, patient population, and trial design.
Discussion of Safety Profiles
This compound (HM95573): In its Phase I monotherapy trial, this compound was generally well-tolerated[1]. The most common treatment-emergent adverse events were dermatologic, including rash and dermatitis acneiform, along with pyrexia[1]. Dose-limiting toxicities (DLTs) were primarily different types of rashes[1]. In an Expanded Access Program, the most common Grade 3 or higher AE was also skin rash, with some lower-grade elevations in liver enzymes (AST/ALT) and creatinine also reported[2]. When combined with the MEK inhibitor cobimetinib, the most frequent AEs included dermatitis acneiform, diarrhea, constipation, and increased blood creatine phosphokinase. DLTs in the combination study at the initial dose included Grade 3 colitis, diarrhea, and nausea[13].
Naporafenib (LXH254): The safety profile of naporafenib monotherapy is characterized by a high incidence of rash, affecting over half of the patients in a Phase I study[3]. Other common AEs included fatigue and nausea[3]. A range of DLTs were observed at higher doses, including hematologic (decreased platelet count), dermatologic (rash, pruritus), and neurologic (neuralgia, peripheral sensory neuropathy) toxicities, leading to the establishment of a maximum tolerated dose (MTD) of 600 mg twice daily[3][4].
Lifirafenib (BGB-283): Lifirafenib's Phase I trial established an MTD of 40 mg per day[5][6][9]. Its DLTs included reversible thrombocytopenia[5][6][9]. The most common Grade 3 or higher AEs were hypertension and fatigue, distinguishing its profile slightly from the more dermatologically focused toxicities of other pan-RAF inhibitors[5][6][7][8].
Tovorafenib (DAY101): Tovorafenib has been noted for being generally well-tolerated, particularly in pediatric populations[10]. Its most distinctive common AE is a change in hair color, reported in over 70% of patients[10]. Other frequent AEs include increased creatine phosphokinase, fatigue, and rash. The rate of discontinuation due to treatment-related AEs has been reported as low[14].
Exarafenib (KIN-2787): Early Phase I data for exarafenib also points to a manageable safety profile, with the majority of side effects being not severe[12]. Similar to other pan-RAF inhibitors, the most common AEs are skin-related, followed by gastrointestinal issues and transient elevations in liver function tests[12]. DLTs observed at the highest dose levels were Grade 3 rashes[12].
Experimental Protocols: Phase I Dose-Escalation Studies
The safety data for these novel agents are primarily generated from Phase I clinical trials. A cornerstone of these trials is the dose-escalation phase, designed to determine the MTD and the recommended Phase 2 dose (RP2D). The classic "3+3" design is frequently employed.
Methodology of a Typical 3+3 Dose-Escalation Trial: The primary objective of this study design is to characterize the safety and tolerability of a new drug and to establish a safe dose for further testing[1][15].
-
Cohort Enrollment: The trial begins by enrolling a cohort of three patients at a predetermined starting dose, which is considered safe based on preclinical data[16].
-
DLT Observation Period: These patients are monitored for a specific period (e.g., the first 21 or 28-day cycle) for the occurrence of DLTs, which are severe, drug-related side effects[15][17].
-
Escalation/Expansion Rules:
-
If 0 of 3 patients experience a DLT, the dose is escalated for the next cohort of three patients[18].
-
If 1 of 3 patients experiences a DLT, the cohort is expanded to six patients at the same dose level[18].
-
If ≥2 of 3 (or ≥2 of 6) patients experience a DLT, the dose is considered to have exceeded the MTD, and de-escalation to a lower dose occurs[18].
-
-
MTD Determination: The MTD is typically defined as the highest dose level at which fewer than one-third of patients experience a DLT[18].
Conclusion
This compound demonstrates a safety profile that is broadly consistent with the pan-RAF inhibitor class, with dermatological toxicities being the most prominent adverse events. This is a common feature across this compound, naporafenib, and exarafenib. Notably, lifirafenib is distinguished by a higher incidence of Grade ≥3 hypertension, while tovorafenib's unique AE profile includes frequent, but low-grade, changes in hair color. The absence of secondary cutaneous squamous cell carcinomas with this compound, a known side effect of first-generation BRAF inhibitors, is a significant point of differentiation and a potential safety advantage. As these agents advance through clinical development, often in combination with MEK inhibitors, a more comprehensive understanding of their long-term safety and comparative tolerability will emerge, further refining their therapeutic role in treating RAF- and RAS-mutant cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. kinnate.com [kinnate.com]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. youtube.com [youtube.com]
A Head-to-Head Preclinical Comparison of Belvarafenib and Tovorafenib for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two next-generation RAF inhibitors, Belvarafenib and Tovorafenib, based on available preclinical data. Both agents are classified as Type II inhibitors, designed to target RAF kinases, which are critical components of the MAPK/ERK signaling pathway frequently dysregulated in cancer.[1][2][3] This document summarizes their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the RAF-MEK-ERK Pathway
Both this compound and Tovorafenib exert their anti-tumor effects by inhibiting RAF kinases, key upstream regulators of the RAS-RAF-MEK-ERK signaling cascade.[4][5] This pathway, when constitutively activated by mutations in genes like BRAF or RAS, drives uncontrolled cell proliferation and survival.[][7]
This compound is a potent pan-RAF inhibitor that targets both monomeric and dimeric forms of BRAF and CRAF.[8][9] Tovorafenib is also a selective Type II RAF kinase inhibitor targeting various forms of BRAF and CRAF, and is noted for its ability to penetrate the central nervous system (CNS).[10][11] Unlike first-generation Type I inhibitors, Type II inhibitors like this compound and Tovorafenib are designed to inhibit activated RAF dimers, a key mechanism in tumors with RAS mutations or certain BRAF fusions, and are less likely to cause paradoxical pathway activation.[2][3][12]
Preclinical Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and Tovorafenib. Direct head-to-head comparisons are limited, and data should be interpreted in the context of the specific experimental systems used.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) | Citation |
| This compound | BRAF (Wild-Type) | 41 | [8] |
| BRAF (V600E) | 7 | [8] | |
| CRAF | 2 | [8] | |
| Tovorafenib | BRAF (Wild-Type) | 10.1 | [13] |
| BRAF (V600E) | 7.1 | [13] | |
| CRAF | 0.7 | [13] |
Table 2: In Vitro Cellular Proliferation
| Compound | Cell Line | Relevant Mutation(s) | IC₅₀ (nM) | Citation |
| This compound | A375 | BRAF V600E | 57 | [8] |
| SK-MEL-28 | BRAF V600E | 69 | [8] | |
| SK-MEL-2 | NRAS Q61R | 53 | [8] | |
| SK-MEL-30 | NRAS Q61K | 24 | [8] | |
| OCI-AML3 | NRAS | 48 | [9] | |
| SKM-1 | KRAS | 310 | [9] | |
| Tovorafenib | A375 | BRAF V600E | Potent (EC₅₀ comparable to sNF96.2) | [3][14] |
| sNF96.2 | NF1-LOF | 990 (EC₅₀) | [3][14] |
Table 3: In Vivo Model Efficacy
| Compound | Model Type | Genetic Alteration | Key Finding | Citation |
| This compound | Syngeneic Mouse Model | NRAS G13D | Combination with anti-PD-L1 significantly inhibited tumor growth. | [15] |
| Orthotopic Brain Tumor | BRAF V600E | Significantly increased overall survival; high brain penetration observed. | [15] | |
| Murine AML | Nras/Kras-mutant | Prolonged survival as a single agent and showed synergy with a MEK inhibitor. | [9] | |
| Tovorafenib | PDX (Melanoma) | AGK::BRAF fusion | Caused tumor regression at clinically relevant doses. | [14][16][17] |
| Xenograft (Melanoma) | NF1-LOF | Exhibited little to no significant antitumor activity. | [3][14][16] | |
| PDX (ERMS) | NF1-LOF | Exhibited little to no significant antitumor activity. | [3][14] |
A study directly comparing multiple Type II RAF inhibitors, including this compound and Tovorafenib, in NF1-loss-of-function (LOF) cell lines found that both inhibitors produced a similar "bell-shaped" response on ERK phosphorylation (pERK).[14][18] At lower concentrations, pERK levels increased, while higher concentrations led to pERK inhibition.[14][16][18] This suggests a shared characteristic of this drug class in RAS-activated contexts.
Experimental Protocols & Workflow
The following are generalized methodologies for key experiments cited in the preclinical evaluation of RAF inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of a compound against purified target kinases (e.g., BRAF V600E, CRAF).
-
Methodology:
-
Recombinant human kinases are incubated with a specific substrate (e.g., MEK1) and ATP in an assay buffer.
-
The test compound (this compound or Tovorafenib) is added in serial dilutions.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA or radiometric assays.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Proliferation Assay
-
Objective: To measure the effect of the compound on the growth of cancer cell lines with relevant genetic mutations.
-
Methodology:
-
Cancer cells (e.g., A375 with BRAF V600E) are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the compound across a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
IC₅₀ or EC₅₀ values are determined by plotting cell viability against drug concentration.
-
In Vivo Xenograft/PDX Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with either cultured cancer cells (xenograft) or fragments from a patient's tumor (patient-derived xenograft, PDX).
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The compound is administered orally at defined doses and schedules (e.g., 25 mg/kg, daily).[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing the change in tumor volume between treated and control groups.
-
Summary and Conclusion
Both this compound and Tovorafenib are potent, next-generation Type II RAF inhibitors with distinct preclinical profiles.
-
This compound has demonstrated broad activity against both BRAF- and RAS-mutant cell lines and has shown efficacy in corresponding in vivo models, including promising CNS penetration in animal models.[8][15]
-
Tovorafenib shows strong efficacy in models with BRAF fusions and V600 mutations and is also CNS-penetrant.[12][14][17] However, its preclinical activity as a monotherapy appears limited in tumors driven by NF1 loss-of-function, a context of RAS activation.[14][17]
The choice between these agents in a research or clinical development context may depend on the specific genetic driver of the cancer being studied. This compound's reported efficacy in RAS-mutant models is a key differentiator, while Tovorafenib has demonstrated clear activity against tumors with BRAF fusions.[9][17] Further head-to-head studies are necessary to fully elucidate their comparative therapeutic potential across a wider range of preclinical models.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. watermark02.silverchair.com [watermark02.silverchair.com]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tovorafenib? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. publications.aap.org [publications.aap.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Belvarafenib with Atezolizumab: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Belvarafenib with Atezolizumab, supported by available experimental data. The content delves into the mechanistic rationale, preclinical evidence, and the current clinical landscape of this combination, while also benchmarking it against alternative therapeutic strategies.
The combination of targeted therapy and immunotherapy is a promising strategy in oncology, aiming to achieve deeper and more durable responses. This guide focuses on the preclinical and emerging clinical evaluation of this compound, a pan-RAF inhibitor, and Atezolizumab, a PD-L1 checkpoint inhibitor, particularly in the context of NRAS-mutant melanoma, a malignancy with limited therapeutic options.
Mechanistic Rationale for Combination Therapy
This compound is a potent, selective, and orally bioavailable pan-RAF kinase inhibitor that targets BRAF V600E, wild-type BRAF, and CRAF.[1] By inhibiting the MAPK signaling pathway, this compound can induce tumor cell apoptosis and inhibit proliferation. Atezolizumab is a humanized monoclonal antibody that blocks the interaction between programmed death-ligand 1 (PD-L1) and its receptors, PD-1 and B7.1. This blockade removes the inhibitory signals that suppress T-cell activation, thereby restoring anti-tumor immunity.
The synergistic potential of combining a RAF inhibitor with a PD-L1 inhibitor is rooted in the immunomodulatory effects of MAPK pathway inhibition. BRAF/MEK inhibition has been shown to increase tumor antigen presentation, enhance T-cell infiltration into the tumor microenvironment, and upregulate PD-L1 expression on tumor cells, making them more susceptible to checkpoint blockade.[2] This creates a favorable environment for Atezolizumab to exert its anti-tumor effects.
Preclinical Synergy of this compound and Atezolizumab
A key preclinical study investigated the combination of this compound and Atezolizumab in a syngeneic mouse model of NRAS G13D mutant melanoma.[1][3] The study demonstrated that the combination therapy resulted in significantly enhanced anti-tumor activity compared to either agent alone.
Quantitative Preclinical Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Infiltration of CD3⁺CD8⁺ T-cells (% of live cells) |
| Vehicle | ~1500 | - | ~5% |
| This compound | ~750 | ~50% | ~10% |
| Atezolizumab | ~1200 | ~20% | ~15% |
| This compound + Atezolizumab | ~250 | ~83% | ~25% |
| Data are approximated from graphical representations in the source publication.[3] |
These preclinical findings highlight the potent synergy between this compound and Atezolizumab, demonstrating that the combination not only leads to superior tumor growth inhibition but also enhances the infiltration of cytotoxic T-cells into the tumor, a key indicator of an effective anti-tumor immune response.[4]
Experimental Protocols
In Vivo Syngeneic Mouse Model
Cell Line: K1735 murine melanoma cells with an NRAS G13D mutation.
Animal Model: C3H mice.
Tumor Implantation: K1735 cells were injected subcutaneously into the flanks of the mice.
Treatment Groups:
-
Vehicle control
-
This compound (administered orally, once a day)
-
Atezolizumab (injected intraperitoneally, three times a week)
-
This compound + Atezolizumab
Dosing:
-
This compound was dissolved in 5% DMSO/5% Cremophor EL in distilled water.[3]
-
Atezolizumab was dissolved in normal saline.[3]
Study Duration: Treatment was administered for 21 days.[3]
Endpoints:
-
Tumor volume was measured regularly to assess anti-tumor activity.[3]
-
On day 21, tumors were harvested, and single-cell suspensions were prepared for flow cytometry analysis to quantify the infiltration of CD3⁺CD8⁺ cytotoxic T-cells.[3]
Clinical Evaluation
A Phase Ib, open-label, multicenter clinical trial (NCT04835805) is currently underway to evaluate the safety, pharmacokinetics, and activity of this compound as a single agent and in combination with either the MEK inhibitor Cobimetinib or Cobimetinib plus the PD-1 inhibitor Nivolumab in patients with NRAS-mutant advanced melanoma who have previously received anti-PD-1/PD-L1 therapy.[5][6][7] While this trial uses Nivolumab instead of Atezolizumab, its design and objectives are highly relevant to understanding the clinical potential of combining this compound with checkpoint inhibition. As of late 2025, no results for this trial have been publicly posted.
Comparison with Alternative Combination Therapies
The combination of BRAF/MEK inhibitors with PD-1/PD-L1 inhibitors has been explored in several clinical trials for BRAF-mutant melanoma, providing a benchmark for the potential of this compound and Atezolizumab in NRAS-mutant melanoma.
Alternative Combination Therapy Efficacy Data
| Combination Therapy | Clinical Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Encorafenib + Binimetinib + Nivolumab | SWOG S2000 (Phase 2) | BRAF V600-mutant melanoma with symptomatic brain metastases | 67% | 6.2 months |
| Ipilimumab + Nivolumab (Control Arm) | SWOG S2000 (Phase 2) | BRAF V600-mutant melanoma with symptomatic brain metastases | 14% | 1.5 months |
| Vemurafenib + Cobimetinib + Atezolizumab | IMspire150 (Phase 3) | BRAF V600 mutation-positive advanced melanoma | 66.3% | 15.1 months |
| Vemurafenib + Cobimetinib + Placebo | IMspire150 (Phase 3) | BRAF V600 mutation-positive advanced melanoma | 65.1% | 10.6 months |
Data for SWOG S2000 from the 2025 ASCO Annual Meeting presentation.[8] Data for IMspire150 from the primary analysis.[9][10]
These results from trials in BRAF-mutant melanoma demonstrate the potential for triplet therapies to improve outcomes, although the benefit in overall survival is still under investigation in some cases. The preclinical data for this compound and Atezolizumab in NRAS-mutant melanoma suggest a similarly promising synergistic effect that warrants further clinical investigation.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating such combination therapies.
Conclusion
The combination of this compound and Atezolizumab shows strong preclinical evidence of synergistic anti-tumor activity in NRAS-mutant melanoma models. This is driven by the dual action of inhibiting tumor proliferation via the MAPK pathway and enhancing the anti-tumor immune response through checkpoint blockade. While clinical data for this specific combination are not yet available, the ongoing NCT04835805 trial will provide crucial insights into its safety and efficacy in a clinical setting. Comparisons with other triplet therapies in BRAF-mutant melanoma suggest that such combination strategies can lead to improved progression-free survival, highlighting the potential of this approach for patients with NRAS-mutant melanoma, a population with a high unmet medical need. Further research is warranted to fully elucidate the clinical benefits and optimal use of this combination therapy.
References
- 1. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triple Combination Therapy With PD-1/PD-L1, BRAF, and MEK Inhibitor for Stage III–IV Melanoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. UCSF Skin Cancer/Melanoma Trial → Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [clinicaltrials.ucsf.edu]
- 8. onclive.com [onclive.com]
- 9. Atezolizumab, vemurafenib, and cobimetinib as first-line treatment for unresectable advanced BRAFV600 mutation-positive melanoma (IMspire150): primary analysis of the randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triplet Regimen Improves Progression-Free Survival in Advanced Melanoma - The ASCO Post [ascopost.com]
Safety Operating Guide
Proper Disposal of Belvarafenib: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Belvarafenib, a potent pan-RAF kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Safety and Handling Data
For quick reference, the following table summarizes essential quantitative data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 1446113-23-0 | [1][2] |
| Molecular Formula | C₂₃H₁₆ClFN₆OS | [1] |
| Molecular Weight | 478.93 g/mol | [1] |
| Storage (Powder) | -20°C | [1][3] |
| Storage (in Solvent) | -80°C | [1][4] |
| Hazards | Acute Oral Toxicity (Category 4), Acute & Chronic Aquatic Toxicity (Category 1) | [1] |
Standard Operating Protocol for this compound Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound and associated contaminated materials. This procedure is designed to meet general laboratory safety standards and regulatory requirements.
1.0 Objective
To define the mandatory procedure for the safe disposal of unused, expired, or waste this compound (solid powder and solutions) and contaminated labware to prevent occupational exposure and environmental release.
2.0 Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must wear the following minimum PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
3.0 Waste Segregation and Collection
-
3.1 Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."
-
-
3.2 Liquid Waste:
-
Collect solutions containing this compound (e.g., from experiments or stock solutions) in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Crucially, do not dispose of this compound solutions down the drain. This is to avoid the release of the compound, which is very toxic to aquatic life[1].
-
4.0 Waste Container Labeling
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic," "Ecotoxic"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
5.0 Storage of Waste
-
Store sealed waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
The storage area should be cool and well-ventilated[1].
6.0 Final Disposal Procedure
-
The ultimate disposal method for this compound is through an approved and licensed hazardous waste disposal facility[1].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the labeled waste containers.
-
Follow all institutional and local regulations for hazardous waste manifest and record-keeping. Do not place this compound waste in regular or biohazardous trash[5].
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|1446113-23-0|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | HM95573 | RAF Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Belvarafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Belvarafenib, a potent pan-RAF kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This compound is classified as a hazardous substance, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A risk assessment should always be conducted to ensure the highest level of protection.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against chemical permeation. Double-gloving minimizes contamination risk during glove removal. Nitrile is preferred over latex due to better chemical resistance and to prevent latex allergies. |
| Body Protection | Disposable, solid-front, back-closure chemotherapy gown made of a low-lint, impervious material (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. The back-closure design offers better frontal protection. |
| Respiratory Protection | For handling powder (e.g., weighing): A NIOSH-approved N95 or higher filtering facepiece respirator. For handling solutions: Work in a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of aerosolized powder, which is a primary route of exposure. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. | Protects eyes from splashes and airborne particles. |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes. | Prevents the spread of contamination outside of the work area. |
Operational Plans: Step-by-Step Guidance
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Detailed Protocol: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface in a chemical fume hood by covering it with a disposable, plastic-backed absorbent pad.
-
Gather all necessary materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 ml of a 10 mM solution, weigh 4.79 mg.
-
Record the exact weight.
-
-
Solubilization:
-
In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C in a tightly sealed container.
-
Disposal Plan
All waste generated from handling this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, shoe covers, absorbent pads, pipette tips, vials) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. This container should be clearly labeled with a cytotoxic/chemotherapy waste symbol. |
| Liquid Waste | Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound waste down the drain. |
| Sharps | All contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste. |
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination. A cytotoxic spill kit should be readily available in all areas where this compound is handled.
Spill Cleanup Protocol
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and evacuate the immediate area of the spill.
-
Restrict access to the spill area.
-
-
Don PPE:
-
Put on a full set of PPE from the cytotoxic spill kit, including double gloves, a chemotherapy gown, eye protection, and a respirator (N95 or higher).
-
-
Contain the Spill:
-
For powders: Gently cover the spill with damp absorbent pads to avoid generating airborne dust.
-
For liquids: Cover the spill with absorbent pads from the spill kit.
-
-
Clean the Spill:
-
Working from the outer edge of the spill towards the center, carefully collect the absorbent pads and any contaminated debris using a scoop and scraper from the spill kit.
-
Place all collected materials into the designated cytotoxic waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Finally, decontaminate the area with a suitable agent, such as a 1:10 dilution of household bleach, allowing for the appropriate contact time before wiping clean.
-
-
Dispose of Waste:
-
Place all used cleaning materials and contaminated PPE into the cytotoxic waste bag.
-
Seal the bag and place it in the designated cytotoxic waste container.
-
-
Post-Cleanup:
-
Wash hands thoroughly with soap and water.
-
Document the spill and cleanup procedure according to your institution's policies.
-
This compound Signaling Pathway
This compound is a pan-RAF inhibitor that targets the RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers. It shows activity against both wild-type and mutated forms of BRAF, as well as CRAF.[2] This inhibition prevents the downstream phosphorylation of MEK and ERK, thereby inhibiting cell proliferation and survival.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
